Product packaging for STL427944(Cat. No.:)

STL427944

Cat. No.: B1242197
M. Wt: 485.5 g/mol
InChI Key: GJSQVQUKCXYAMW-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STL427944 is a first-in-class, novel small-molecule inhibitor of the Forkhead box protein M1 (FOXM1) transcription factor, identified through a network-centric transcriptomic analysis . FOXM1 is a master oncogenic regulator and a key driver of tumor proliferation, aggressiveness, and, crucially, resistance to conventional chemotherapeutic drugs . This compound provides researchers with a selective tool to investigate FOXM1 pathways and overcome chemoresistance in vitro . The compound exerts its effect through a unique autophagy-dependent mechanism. Treatment with this compound induces the translocation of nuclear FOXM1 to the cytoplasm and promotes its subsequent degradation by autophagosomes, leading to the suppression of the FOXM1 transcriptional network . RNA-sequencing analysis confirms that this compound selectively suppresses gene signatures characteristic of FOXM1 and its downstream targets, without significantly altering other major regulatory pathways, demonstrating high selectivity . In research applications, this compound has been shown to sensitize a variety of human cancer cells to the cytotoxic effects of conventional therapies. It can restore sensitivity to a broad spectrum of chemotherapeutic agents, including platinum-based compounds (e.g., Cisplatin, Carboplatin), 5-fluorouracil (5-FU), and taxanes . This makes it a valuable compound for studying combination therapies aimed at breaking down treatment resistance in models of solid cancers. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23N7O4 B1242197 STL427944

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H23N7O4

Molecular Weight

485.5 g/mol

IUPAC Name

[3-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C25H23N7O4/c33-22(21-10-5-13-35-21)36-20-9-4-6-18(16-20)17-26-31-24-28-23(27-19-7-2-1-3-8-19)29-25(30-24)32-11-14-34-15-12-32/h1-10,13,16-17H,11-12,14-15H2,(H2,27,28,29,30,31)/b26-17+

InChI Key

GJSQVQUKCXYAMW-YZSQISJMSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

Preliminary Efficacy of STL427944: A Novel FOXM1 Inhibitor for Overcoming Chemoresistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

STL427944 is a novel small molecule inhibitor of the Forkhead box M1 (FOXM1) transcription factor, a key oncogene implicated in tumor progression and chemoresistance across a wide range of human cancers. Preliminary studies have demonstrated that this compound selectively suppresses FOXM1 activity by inducing its relocalization from the nucleus to the cytoplasm, followed by autophagic degradation. This unique mechanism of action leads to the sensitization of cancer cells to conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the preliminary efficacy data for this compound, including detailed experimental protocols and a summary of quantitative findings. The information presented herein is intended to support further research and development of this promising anti-cancer agent.

Introduction

The Forkhead box M1 (FOXM1) transcription factor is a master regulator of the cell cycle, promoting G1/S and G2/M phase transitions. Its overexpression is a common feature in many human cancers and is associated with poor prognosis and resistance to therapy. The development of pharmacological inhibitors of FOXM1 has been a significant challenge. This compound was identified through a network-centric transcriptomic analysis as a compound that selectively suppresses the FOXM1 pathway. This document details the initial findings on the efficacy of this compound, its mechanism of action, and its potential in combination therapies.

Mechanism of Action: A Signaling Pathway Overview

This compound exerts its inhibitory effect on FOXM1 through a distinct, two-step mechanism. Initially, it induces the translocation of FOXM1 protein from the nucleus, where it is active, to the cytoplasm. Subsequently, it promotes the degradation of the cytoplasmic FOXM1 via the autophagy pathway.[1][2] This leads to a significant reduction in the overall cellular levels of FOXM1 protein, thereby inhibiting the transcription of its downstream target genes involved in cell proliferation and survival.

STL427944_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXM1_n Nuclear FOXM1 (Active) Target_Genes Target Gene Transcription FOXM1_n->Target_Genes Activates FOXM1_c Cytoplasmic FOXM1 FOXM1_n->FOXM1_c Translocation Degradation FOXM1 Degradation Autophagosome Autophagosome FOXM1_c->Autophagosome Engulfment Lysosome Lysosome Autophagosome->Lysosome Fusion Lysosome->Degradation Degradation This compound This compound This compound->FOXM1_n Induces Relocalization This compound->Autophagosome Promotes Autophagy

Caption: Mechanism of action of this compound.

Quantitative Data on Efficacy

The efficacy of this compound has been evaluated in various human cancer cell lines, both as a single agent and in combination with standard chemotherapeutic drugs. The following tables summarize the key quantitative findings from these preliminary studies.

Table 1: Dose-Dependent Suppression of FOXM1 by this compound

Treatment with this compound for 24 hours resulted in a dose-dependent reduction of FOXM1 protein levels in a panel of human cancer cell lines.

Cell Line (Cancer Type)This compound Concentration (µM)Observed FOXM1 Suppression
LNCaP (Prostate)5 - 10Prominent
PC3 (Prostate)5 - 10Prominent
A549 (Lung)5 - 10Prominent
HCT116 (Colorectal)25 - 50Maximum Efficiency
OVCAR3 (Ovarian)25 - 50Maximum Efficiency

Data compiled from Chesnokov et al., 2021.

Table 2: Synergistic Efficacy of this compound with Chemotherapeutic Agents

This compound has been shown to enhance the cytotoxic effects of several conventional chemotherapeutic agents, suggesting its potential to overcome chemoresistance.

Cancer Cell LineChemotherapeutic AgentCombination Effect
PEO1 (Ovarian)CarboplatinIncreased sensitivity
H1703 (Lung)CarboplatinIncreased sensitivity
A549 (Lung)CarboplatinIncreased sensitivity
HCT116 (Colorectal)5-FluorouracilIncreased sensitivity
MDA-MB-231 (Breast)PaclitaxelIncreased sensitivity

Data compiled from Chesnokov et al., 2021.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preliminary efficacy studies of this compound.

Cell Culture and Drug Treatment

Human cancer cell lines were maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For drug treatment experiments, cells were seeded in appropriate culture plates and allowed to attach overnight. This compound, dissolved in DMSO, was added to the culture medium at the indicated concentrations for the specified durations. Control cells were treated with an equivalent volume of DMSO.

Immunoblotting for FOXM1 Detection
  • Cell Lysis: After drug treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration in the cell lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against FOXM1 overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Sequencing and Analysis
  • RNA Extraction: Total RNA was extracted from cells treated with this compound or vehicle control using a commercial RNA extraction kit.

  • Library Preparation and Sequencing: RNA quality was assessed, and libraries were prepared using a standard RNA-seq library preparation kit. Sequencing was performed on a high-throughput sequencing platform.

  • Data Analysis: Raw sequencing reads were quality-controlled and aligned to the human reference genome. Differential gene expression analysis was performed to identify genes and pathways modulated by this compound treatment. Gene set enrichment analysis was used to determine the impact on the FOXM1 regulatory network.

Cell Viability (MTT) Assay for Combination Studies
  • Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with this compound, a chemotherapeutic agent, or a combination of both at various concentrations.

  • MTT Incubation: After the treatment period (e.g., 48-72 hours), MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader. Cell viability was calculated as a percentage of the untreated control.

Experimental Workflow

The general workflow for the preliminary in vitro evaluation of this compound is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cluster_outcome Outcome Cell_Culture Cancer Cell Line Culture Dose_Response Dose-Response Studies Cell_Culture->Dose_Response Combination_Studies Combination Therapy Studies Cell_Culture->Combination_Studies Mechanism_Studies Mechanism of Action Studies Cell_Culture->Mechanism_Studies Drug_Prep This compound Preparation Drug_Prep->Dose_Response Drug_Prep->Combination_Studies Drug_Prep->Mechanism_Studies Immunoblot Immunoblotting (FOXM1 levels) Dose_Response->Immunoblot MTT_Assay MTT Assay (Cell Viability) Dose_Response->MTT_Assay Combination_Studies->MTT_Assay Mechanism_Studies->Immunoblot RNA_Seq RNA Sequencing (Gene Expression) Mechanism_Studies->RNA_Seq Localization Immunofluorescence (Subcellular Localization) Mechanism_Studies->Localization Efficacy_Data Efficacy Data Generation Immunoblot->Efficacy_Data RNA_Seq->Efficacy_Data MTT_Assay->Efficacy_Data Localization->Efficacy_Data

Caption: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

The preliminary data on this compound are highly encouraging, positioning it as a promising candidate for further preclinical and clinical development. Its novel mechanism of action, involving the induction of autophagic degradation of FOXM1, offers a unique strategy to combat cancers that are dependent on this oncogenic transcription factor. The ability of this compound to sensitize cancer cells to existing chemotherapies highlights its potential to improve treatment outcomes and overcome drug resistance.

Future studies should focus on in vivo efficacy and toxicity profiling of this compound in relevant animal models of human cancer. Further optimization of the compound's pharmacological properties could lead to the development of even more potent and selective FOXM1 inhibitors. A derivative, STL001, has already been reported to be up to 50 times more efficient in reducing FOXM1 activity.[3][4] The exploration of biomarkers to identify patient populations most likely to respond to this compound therapy will be crucial for its successful clinical translation.

References

Foundational Research on FOXM1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research on Forkhead Box M1 (FOXM1) inhibitors. It covers the core signaling pathways, quantitative data on key inhibitors, and detailed experimental protocols for their evaluation.

Introduction to FOXM1 in Oncology

The Forkhead Box M1 (FOXM1) is a transcription factor belonging to the Forkhead box (FOX) protein family, characterized by a conserved DNA-binding domain known as the forkhead or winged-helix domain.[1] FOXM1 is a critical regulator of the cell cycle, playing a pivotal role in the G1/S and G2/M phase transitions.[2] Its activity is essential for the expression of a multitude of genes that govern cell proliferation, differentiation, and genomic stability.[1]

In normal adult tissues, FOXM1 expression is tightly regulated and largely restricted to proliferating cells. However, its aberrant overexpression is a common feature in a wide array of human cancers, including breast, lung, prostate, liver, and colorectal cancers.[3][4] This overexpression is often correlated with poor prognosis, tumor progression, metastasis, and resistance to chemotherapy.[2][5] The oncogenic potential of FOXM1 stems from its capacity to transactivate target genes implicated in all major hallmarks of cancer.[6] Consequently, FOXM1 has emerged as a compelling therapeutic target for the development of novel anticancer agents.[7]

The FOXM1 Signaling Pathway

FOXM1 acts as a downstream effector of several oncogenic signaling pathways. Its transcriptional activity is regulated by a complex network of upstream kinases and transcription factors. The diagram below illustrates the key signaling cascades that converge on FOXM1 activation.

FOXM1_Signaling_Pathway FOXM1 Signaling Pathway cluster_upstream Upstream Pathways cluster_foxm1_regulation FOXM1 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, FGF) HER2 HER2 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway HER2->RAS_RAF_MEK_ERK activate PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT activate FOXM1_Gene FOXM1 Gene Transcription RAS_RAF_MEK_ERK->FOXM1_Gene induce PI3K_AKT->FOXM1_Gene induce Wnt_beta_catenin Wnt/β-catenin Pathway FOXM1_Protein FOXM1 Protein Wnt_beta_catenin->FOXM1_Protein interact with & stabilize TGF_beta_SMAD TGF-β/SMAD Pathway TGF_beta_SMAD->FOXM1_Protein interact with FOXM1_Gene->FOXM1_Protein translates to FOXM1_Phosphorylation Phosphorylation (e.g., by PLK1, CDK) FOXM1_Protein->FOXM1_Phosphorylation is activated by FOXM1_Nuclear_Translocation Nuclear Translocation FOXM1_Phosphorylation->FOXM1_Nuclear_Translocation leads to Cell_Cycle_Progression Cell Cycle Progression (Cyclin B1, CDC25B) FOXM1_Nuclear_Translocation->Cell_Cycle_Progression transactivates DNA_Damage_Response DNA Damage Response (BRCA2, RAD51) FOXM1_Nuclear_Translocation->DNA_Damage_Response transactivates Angiogenesis Angiogenesis (VEGF) FOXM1_Nuclear_Translocation->Angiogenesis transactivates Metastasis Metastasis (MMP-2, MMP-9) FOXM1_Nuclear_Translocation->Metastasis transactivates

Caption: Key signaling pathways regulating FOXM1 and its downstream oncogenic functions.

Key FOXM1 Inhibitors and Quantitative Efficacy

Several small molecule inhibitors targeting FOXM1 have been identified through various discovery methods, including high-throughput screening and virtual screening.[8] These inhibitors primarily act by disrupting the interaction between the FOXM1 DNA-binding domain (DBD) and its target DNA sequences.[8]

Summary of Preclinical FOXM1 Inhibitors

The following table summarizes the key characteristics of prominent preclinical FOXM1 inhibitors.

InhibitorDiscovery MethodMechanism of Action
FDI-6 High-Throughput ScreeningBinds to the FOXM1 DBD, preventing DNA interaction.[9]
RCM-1 High-Throughput ScreeningInhibits FOXM1 nuclear localization and promotes its degradation.[10][11]
Thiostrepton Natural Product ScreeningDirectly binds to the FOXM1 DBD and inhibits its transcriptional activity. Also exhibits proteasome inhibitory effects.[7][12]
XST-20 Virtual ScreeningInteracts with the FOXM1 DBD to block its transcriptional activity.[13]
NB-73 High-Throughput ScreeningA diarylethene derivative that directly binds to FOXM1 and accelerates its degradation.[14]
In Vitro Efficacy of FOXM1 Inhibitors

The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are critical metrics for assessing the in vitro potency of FOXM1 inhibitors across various cancer cell lines.

InhibitorCell LineCancer TypeIC50 / GI50 (µM)Reference
FDI-6 MDA-MB-231Triple-Negative Breast Cancer7.33 ± 0.77[3]
Hs578TTriple-Negative Breast Cancer6.09 ± 1.42[3]
PEO-1Ovarian Cancer18.1 (GI50)[15]
HCT-116Colorectal Carcinoma86.14[15]
RCM-1 Rd76-9RhabdomyosarcomaNot specified[10]
B16-F10MelanomaNot specified[10]
H2122Lung AdenocarcinomaNot specified[10]
Thiostrepton MG-63Osteosarcoma~4[16]
HOS-MNNGOsteosarcoma~4[16]
NB-73 Breast Cancer CellsBreast Cancer0.073[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of FOXM1 inhibitors.

High-Throughput Screening (HTS) for FOXM1-DNA Binding Inhibitors

This protocol outlines a fluorescence polarization (FP)-based assay for identifying inhibitors of the FOXM1 DNA-binding domain (DBD) interaction with its DNA consensus sequence.[9]

HTS_Workflow HTS Workflow for FOXM1 Inhibitors cluster_preparation Assay Preparation cluster_assay_execution Assay Execution cluster_data_acquisition Data Acquisition & Analysis Reagents Prepare Reagents: - Purified FOXM1 DBD - Fluorescently-labeled DNA probe - Assay Buffer Plate_Setup 1536-well Plate Setup: - Dispense assay buffer - Add test compounds (library) - Add control compounds Reagents->Plate_Setup Add_FOXM1 Add FOXM1 DBD to all wells Plate_Setup->Add_FOXM1 Incubation1 Incubate at room temperature Add_FOXM1->Incubation1 Add_DNA Add fluorescently-labeled DNA probe Incubation1->Add_DNA Incubation2 Incubate to allow binding Add_DNA->Incubation2 Read_Plate Read fluorescence polarization on a plate reader Incubation2->Read_Plate Data_Analysis Calculate Z' factor and signal-to-background ratio Read_Plate->Data_Analysis Hit_Identification Identify 'hits' based on inhibition of FP signal Data_Analysis->Hit_Identification

Caption: Workflow for a fluorescence polarization-based high-throughput screen.

Methodology:

  • Reagent Preparation:

    • Purify recombinant FOXM1 DBD protein.

    • Synthesize and label a DNA oligonucleotide probe with a fluorophore (e.g., fluorescein) corresponding to the FOXM1 consensus binding site.

    • Prepare an assay buffer suitable for maintaining protein stability and DNA binding (e.g., supplemented with 0.01% Tween-20 and 0.1 mg/mL bovine serum albumin).[9]

  • Assay Plate Preparation:

    • Using a robotic liquid handler, dispense the assay buffer into a 1536-well microplate.

    • Dispense the small molecule compound library, with each compound at a defined concentration in individual wells. Include positive controls (e.g., unlabeled DNA) and negative controls (e.g., DMSO vehicle).

  • Reaction and Incubation:

    • Add the purified FOXM1 DBD protein to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-protein interaction.

    • Add the fluorescently labeled DNA probe to all wells.

    • Incubate the plate for a sufficient duration (e.g., 1.5 hours) at room temperature to allow the binding reaction to reach equilibrium.[9]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

    • Calculate the Z' factor and signal-to-background ratio to assess the quality and robustness of the assay.[2]

    • Identify compounds that cause a significant decrease in the fluorescence polarization signal as primary hits.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well.[1]

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the FOXM1 inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 g/L in PBS) to each well.[1]

    • Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[1]

  • Formazan Solubilization:

    • Carefully remove the supernatant from each well.

    • Add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of FOXM1 inhibitors.[17]

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude mice) to prevent rejection of human tumor cells.[18]

    • All animal procedures should be approved by and conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee.[18]

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., 1 x 10^6 SKOV3 cells) and resuspend them in a suitable medium like PBS.[18]

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the FOXM1 inhibitor (e.g., RCM-1) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.[10]

  • Efficacy Evaluation:

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[10]

Conclusion

FOXM1 remains a highly validated and attractive target in oncology. The foundational research has led to the discovery of several classes of inhibitors with distinct mechanisms of action. The data presented in this guide highlight the potential of these compounds to inhibit cancer cell proliferation and tumor growth. The detailed experimental protocols provide a framework for the continued discovery and preclinical evaluation of novel FOXM1-targeted therapies. Further research will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of these inhibitors to facilitate their translation into clinical settings.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the FOXM1 Inhibitor STL427944

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of STL427944, a novel small molecule inhibitor of the Forkhead box M1 (FOXM1) transcription factor. FOXM1 is a well-documented oncogene, frequently overexpressed in a wide range of human cancers and implicated in tumor progression, metastasis, and resistance to chemotherapy.[1] this compound presents a promising strategy to counteract the oncogenic functions of FOXM1, offering a new modality in the landscape of cancer therapeutics.

Core Mechanism of Action: Inducing Autophagic Degradation of FOXM1

This compound exerts its anti-cancer effects through a unique mechanism of action. It selectively targets FOXM1 for degradation by inducing a two-step process:

  • Nuclear Relocalization: this compound promotes the translocation of FOXM1 protein from the nucleus to the cytoplasm.[2][3][4][5]

  • Autophagic Degradation: Once in the cytoplasm, FOXM1 is degraded by autophagosomes.[2][3][4][5]

This targeted degradation leads to the suppression of FOXM1-dependent downstream signaling pathways, thereby inhibiting cancer cell proliferation and survival. A more potent, second-generation derivative, STL001, has been developed which preserves this mode of action.[6]

Quantitative Analysis of this compound Activity

Table 1: Dose-Dependent Suppression of FOXM1 by this compound in Human Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration (µM) for FOXM1 Suppression
LNCaPProstate Cancer5 - 10
PC3Prostate Cancer5 - 10
A549Non-small cell lung cancer5 - 10
Various othersOvarian, ColorectalEffective at 5-10 µM

This table summarizes the effective concentration range for FOXM1 suppression as observed in immunoblotting experiments. The data indicates that this compound is active in the low micromolar range across multiple cancer types.[1]

Synergy with Conventional Chemotherapeutics

A key therapeutic advantage of this compound is its ability to sensitize cancer cells to conventional chemotherapeutic agents. By inhibiting FOXM1, a key driver of chemoresistance, this compound enhances the efficacy of standard-of-care drugs.

Table 2: Synergistic Effects of this compound with Chemotherapy

Chemotherapeutic Agent ClassExamplesObserved Effect in Combination with this compound
Platinum-based agentsCisplatin, CarboplatinIncreased cancer cell sensitivity
Antimetabolites5-FluorouracilIncreased cancer cell sensitivity
TaxanesPaclitaxel, DocetaxelIncreased cancer cell sensitivity

This table highlights the broad-spectrum synergistic potential of this compound. The combination therapy approach offers a promising strategy to overcome acquired resistance and improve patient outcomes.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

STL427944_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXM1_n FOXM1 DNA DNA FOXM1_n->DNA Binds to promoter regions FOXM1_c FOXM1 FOXM1_n->FOXM1_c Translocation This compound This compound This compound->FOXM1_n Induces nuclear export Autophagosome Autophagosome FOXM1_c->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation FOXM1 Degradation Autolysosome->Degradation Degradation

Caption: Mechanism of action of this compound.

Western_Blot_Workflow start Cancer Cell Culture (with/without this compound) lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-FOXM1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Quantification of bands) detection->analysis

Caption: Generalized Western Blot Workflow.

RNA_Seq_Workflow start Cancer Cell Culture (with/without this compound) rna_extraction Total RNA Extraction start->rna_extraction rna_qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc library_prep Library Preparation (e.g., Poly-A selection, cDNA synthesis) rna_qc->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_qc Raw Data Quality Control sequencing->data_qc alignment Alignment to Reference Genome data_qc->alignment quantification Gene Expression Quantification alignment->quantification dge_analysis Differential Gene Expression Analysis quantification->dge_analysis

Caption: Generalized RNA-Seq Workflow for Differential Gene Expression Analysis.

Experimental Protocols

Detailed, step-by-step protocols for the key experimental procedures are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Immunoblotting for FOXM1 Detection

Objective: To determine the protein levels of FOXM1 in cancer cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-FOXM1

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cancer cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-FOXM1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

RNA-Seq for Differential Gene Expression Analysis

Objective: To identify changes in the transcriptome of cancer cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Cell culture medium and supplements

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • DNase I

  • RNA quality assessment instrument (e.g., Agilent Bioanalyzer)

  • RNA library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • Cell Treatment: Treat cancer cells with this compound or vehicle control as described for immunoblotting.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Include an on-column DNase I digestion step to remove contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA. Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration and purity (A260/A280 and A260/A230 ratios). Use a microfluidics-based instrument (e.g., Bioanalyzer) to determine the RNA Integrity Number (RIN). Samples with high-quality RNA (RIN > 8) should be used for library preparation.

  • Library Preparation:

    • mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.

    • cDNA Synthesis: Synthesize first- and second-strand cDNA.

    • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

    • PCR Amplification: Amplify the adapter-ligated library using PCR to enrich for fragments with adapters on both ends.

  • Library Quality Control: Validate the quality and quantity of the prepared library using a Bioanalyzer and qPCR.

  • Sequencing: Pool the libraries and sequence them on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Perform quality control checks on the raw sequencing reads.

    • Alignment: Align the high-quality reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between this compound-treated and control samples.

Future Directions and Clinical Potential

The preclinical data for this compound are highly encouraging, positioning it as a first-in-class inhibitor of FOXM1 with a novel mechanism of action. Further studies are warranted to evaluate its pharmacokinetic and pharmacodynamic properties in in vivo models. The strong synergistic effects with existing chemotherapies suggest that this compound could be a valuable component of combination therapy regimens, potentially overcoming drug resistance and improving therapeutic outcomes for a wide range of cancers. As of now, there is no publicly available information on clinical trials for this compound, indicating it is likely still in the preclinical phase of development. Continued research and development of this compound and its derivatives hold significant promise for advancing cancer treatment.

References

Methodological & Application

STL427944: Application Notes and Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STL427944 is a selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor, a key oncogene implicated in the proliferation, survival, and chemoresistance of numerous human cancers. This compound exerts its inhibitory effect by inducing the translocation of FOXM1 from the nucleus to the cytoplasm, where it undergoes subsequent degradation through the autophagic pathway. This unique mechanism of action makes this compound a valuable tool for cancer research and a potential candidate for combination therapies to overcome drug resistance. These application notes provide detailed protocols for the use of this compound in cell culture and summarize its effects on various cancer cell lines.

Data Presentation

The efficacy of this compound in suppressing FOXM1 and inhibiting cell viability varies across different cancer cell lines. The following table summarizes the effective concentrations of this compound observed in published studies. It is important to note that optimal concentrations may vary depending on the specific cell line, experimental conditions, and assay duration. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific model.

Cell LineCancer TypeEffective Concentration for FOXM1 Suppression (µM)Notes
LNCaPProstate Cancer5 - 10Prominent FOXM1 suppression observed at this concentration range.[1]
PC3Prostate Cancer5 - 10Significant reduction in FOXM1 protein levels.[1]
A549Lung Cancer5 - 10Effective in suppressing FOXM1 expression.[1]
VariousProstate, Ovarian, Colorectal, Small Cell Lung Cancer5 - 10FOXM1 suppression achieved in a variety of cancer cell lines.[2]
MultipleHuman Cancer Cell Lines25 - 50Maximum efficiency for FOXM1 suppression reached in this range.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cancer cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 1 µM to 50 µM).

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: Western Blot for FOXM1 protein levels

This protocol outlines the procedure for detecting changes in FOXM1 protein levels in cancer cells following treatment with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against FOXM1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 24 hours).

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Denature the samples by boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against FOXM1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Mandatory Visualization

STL427944_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXM1_n FOXM1 DNA DNA FOXM1_n->DNA Binds to promoter FOXM1_c FOXM1 Target_Genes Chemoresistance Genes (e.g., BRCA2, XRCC1, ABCC10, Stathmin, TYMS) DNA->Target_Genes Transcription Cell_Survival Cancer Cell Survival & Chemoresistance Target_Genes->Cell_Survival This compound This compound This compound->FOXM1_n Induces nuclear export Autophagosome Autophagosome FOXM1_c->Autophagosome Engulfment FOXM1_degradation FOXM1 Degradation Autophagosome->FOXM1_degradation Fusion with lysosome FOXM1_degradation->Target_Genes Decreased transcription Apoptosis Apoptosis & Chemosensitivity FOXM1_degradation->Apoptosis Promotes Chemotherapy Chemotherapeutic Agents (Platinum agents, 5-FU, Taxanes) Chemotherapy->Cell_Survival Induces stress

Caption: Mechanism of this compound action.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_STL Prepare Serial Dilutions of this compound Incubate_24h->Prepare_STL Treat_Cells Treat Cells with this compound (24-72h) Prepare_STL->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_3h Incubate 3h Add_MTT->Incubate_3h Add_DMSO Add DMSO to Solubilize Formazan Incubate_3h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for cell viability assay.

References

Application Notes and Protocols for STL427944 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STL427944 is a selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor, a key oncogene implicated in the proliferation, survival, and chemoresistance of various human cancers.[1][2][3] These application notes provide a comprehensive guide to utilizing this compound in in vitro settings, including recommended concentrations for various cancer cell lines and detailed protocols for key experimental assays. The primary mechanism of action for this compound involves inducing the relocalization of nuclear FOXM1 protein to the cytoplasm, followed by its degradation through the autophagic pathway.[1][2][3] This unique mode of action overcomes the challenges previously faced in directly inhibiting this critical transcription factor.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound for in vitro studies is cell line-dependent. The following table summarizes effective concentrations for achieving significant FOXM1 protein suppression in various human cancer cell lines, as reported in the literature. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Cell LineCancer TypeEffective Concentration Range (µM)NotesReference
LNCaPProstate Carcinoma5 - 10Prominent FOXM1 suppression[2]
PC3Prostate Carcinoma5 - 10Prominent FOXM1 suppression[2]
A549Non-Small Cell Lung Carcinoma5 - 10Prominent FOXM1 suppression[2]
22Rv1Prostate Carcinoma25 - 50Maximum efficiency of FOXM1 suppression[2]
OVCAR-8High-Grade Serous Ovarian Cancer25 - 50Modest FOXM1 suppression[4]
ES-2Ovarian Clear Cell Carcinoma25 - 50Modest FOXM1 suppression[4]
HCT-116Colorectal Carcinoma25 - 50Modest FOXM1 suppression[4]
HCT-FETColorectal Carcinoma25 - 50Modest FOXM1 suppression[4]
FLO-1Esophageal Adenocarcinoma25 - 50Modest FOXM1 suppression[4]

Mandatory Visualizations

FOXM1 Signaling Pathway

FOXM1_Signaling_Pathway FOXM1 Signaling Pathway cluster_upstream Upstream Regulators cluster_core FOXM1 Regulation cluster_downstream Downstream Targets & Cellular Processes Growth Factors (EGF, HGF) Growth Factors (EGF, HGF) Ras/Raf/MEK/MAPK Ras/Raf/MEK/MAPK Growth Factors (EGF, HGF)->Ras/Raf/MEK/MAPK activates LPA LPA PI3K/AKT PI3K/AKT LPA->PI3K/AKT activates Hippo-YAP Hippo-YAP FOXM1 (Inactive) FOXM1 (Inactive) Hippo-YAP->FOXM1 (Inactive) activates transcription Ras/Raf/MEK/MAPK->FOXM1 (Inactive) activates PI3K/AKT->FOXM1 (Inactive) activates Wnt/β-catenin Wnt/β-catenin Wnt/β-catenin->FOXM1 (Inactive) activates FOXM1 (Active) FOXM1 (Active) FOXM1 (Inactive)->FOXM1 (Active) Phosphorylation (CDKs, PLK1) Nucleus Nucleus FOXM1 (Active)->Nucleus translocates to Cell Cycle Progression (Cyclins, CDKs, Aurora Kinases) Cell Cycle Progression (Cyclins, CDKs, Aurora Kinases) Nucleus->Cell Cycle Progression (Cyclins, CDKs, Aurora Kinases) upregulates DNA Damage Repair (BRCA2, RAD51) DNA Damage Repair (BRCA2, RAD51) Nucleus->DNA Damage Repair (BRCA2, RAD51) upregulates Angiogenesis (VEGF) Angiogenesis (VEGF) Nucleus->Angiogenesis (VEGF) upregulates Metastasis (MMPs) Metastasis (MMPs) Nucleus->Metastasis (MMPs) upregulates Chemoresistance Chemoresistance Nucleus->Chemoresistance promotes This compound This compound This compound->FOXM1 (Active) induces cytoplasmic relocalization & degradation Experimental_Workflow Experimental Workflow for this compound In Vitro Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Seed cells and allow to adhere Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) 24-72h incubation Protein Expression Analysis (Western Blot) Protein Expression Analysis (Western Blot) This compound Treatment->Protein Expression Analysis (Western Blot) 24h incubation Apoptosis Assay (TUNEL) Apoptosis Assay (TUNEL) This compound Treatment->Apoptosis Assay (TUNEL) 48h incubation Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Protein Expression Analysis (Western Blot)->Data Analysis Apoptosis Assay (TUNEL)->Data Analysis

References

Application Notes and Protocols: Utilizing STL427944 in Combination with Cisplatin for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor Forkhead Box M1 (FOXM1) is a well-documented oncogene, frequently overexpressed in a wide array of human cancers. Its upregulation is strongly correlated with tumor progression, metastasis, and resistance to conventional chemotherapeutic agents, making it a prime target for novel cancer therapies.[1] STL427944 is a first-in-class small molecule inhibitor of FOXM1.[1] This compound has been identified through network-centric transcriptomic analysis and is known to selectively suppress FOXM1 activity.[2][3] Cisplatin, a platinum-based chemotherapeutic agent, is a cornerstone of treatment for numerous solid tumors. Its mechanism of action primarily involves the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptotic cell death.[3][4] However, both intrinsic and acquired resistance to cisplatin remains a significant clinical challenge, often linked to the overexpression of DNA repair and anti-apoptotic proteins, many of which are regulated by FOXM1.[5][6][7]

The combination of this compound and cisplatin presents a promising therapeutic strategy to overcome chemoresistance. By inhibiting FOXM1, this compound can suppress the expression of genes involved in DNA repair and cell survival, thereby re-sensitizing cancer cells to the cytotoxic effects of cisplatin.[2][3][5] These application notes provide a comprehensive overview of the mechanism of action, protocols for in vitro evaluation, and expected outcomes of combining this compound with cisplatin.

Mechanism of Action

The synergistic anti-tumor effect of combining this compound and cisplatin is rooted in their complementary mechanisms of action that target cancer cell proliferation and survival from two distinct angles.

This compound: A Novel FOXM1 Inhibitor

This compound employs a unique two-step mechanism to inhibit FOXM1.[1][8][9]

  • Nuclear to Cytoplasmic Relocalization: this compound induces the translocation of FOXM1 from the nucleus, where it acts as a transcription factor, to the cytoplasm.[1][2][8]

  • Autophagic Degradation: Once in the cytoplasm, this compound promotes the degradation of FOXM1 protein through the autophagic pathway.[1][2][8][9][10]

By depleting the cellular levels of FOXM1, this compound effectively downregulates the expression of its target genes, which are crucial for cell cycle progression (e.g., cyclins, CDKs), DNA damage repair (e.g., BRCA2, XRCC1), and apoptosis evasion (e.g., Bcl-2).[1][5][6]

Cisplatin: The DNA Damaging Agent

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to intra- and inter-strand crosslinks.[3][5] This DNA damage triggers a cascade of cellular responses, including:

  • Activation of DNA damage response (DDR) pathways.

  • Cell cycle arrest to allow for DNA repair.

  • If the damage is irreparable, induction of apoptosis through intrinsic and extrinsic pathways, often involving the activation of p53, ERK, and JNK signaling.[3][4][11][12]

Synergistic Interaction

The combination of this compound and cisplatin creates a synthetically lethal environment for cancer cells. Cisplatin-induced DNA damage is exacerbated by the this compound-mediated inhibition of FOXM1, which impairs the cancer cells' ability to repair this damage. This leads to an accumulation of DNA lesions, overwhelming the cellular repair capacity and pushing the cells towards apoptosis. Downregulation of FOXM1 has been shown to enhance cisplatin-induced apoptosis through the activation of the JNK/mitochondrial pathway.[7]

cluster_this compound This compound Action cluster_Cisplatin Cisplatin Action cluster_Cellular_Response Cellular Response This compound This compound FOXM1_N Nuclear FOXM1 This compound->FOXM1_N Induces translocation Cell_Survival Cell Survival & Chemoresistance FOXM1_C Cytoplasmic FOXM1 FOXM1_N->FOXM1_C FOXM1_Targets FOXM1 Target Genes (DNA Repair, Survival) FOXM1_N->FOXM1_Targets Activates Autophagy Autophagy FOXM1_C->Autophagy Promotes FOXM1_Deg FOXM1 Degradation Autophagy->FOXM1_Deg FOXM1_Deg->FOXM1_Targets Inhibits expression Apoptosis Apoptosis FOXM1_Deg->Apoptosis Sensitizes to Cisplatin Cisplatin DNA_damage DNA Damage (Adducts, Crosslinks) Cisplatin->DNA_damage DDR DNA Damage Response (DDR) DNA_damage->DDR DDR->Apoptosis If severe DDR->Cell_Survival If repaired FOXM1_Targets->Cell_Survival Promotes

Signaling pathway of this compound and cisplatin combination.

Data Presentation

Disclaimer: The following quantitative data is derived from studies utilizing siRNA-mediated knockdown of FOXM1 in combination with cisplatin. While this compound is a potent FOXM1 inhibitor, specific quantitative data for the combination of this compound and cisplatin was not available in the reviewed literature. This data is presented to illustrate the principle and expected synergistic effect of combining FOXM1 inhibition with cisplatin.

Table 1: In Vitro Cytotoxicity of FOXM1 Inhibition in Combination with Cisplatin

Cell LineTreatmentIC50 of Cisplatin (µg/mL)Fold SensitizationReference
A2780 (Ovarian Cancer) Scramble siRNA + Cisplatin~4.1-[8]
FOXM1 siRNA + Cisplatin~1.7~2.4[8]
SKOV3 (Ovarian Cancer) Scramble siRNA + Cisplatin~6.1-[8]
FOXM1 siRNA + Cisplatin~2.5~2.4[8]

Table 2: Apoptosis Induction by FOXM1 Inhibition in Combination with Cisplatin

Cell LineTreatment% Apoptotic CellsFold Increase in ApoptosisReference
A2780 (Ovarian Cancer) Scramble siRNA + Cisplatin~18%-[8]
FOXM1 siRNA + Cisplatin~38%~2.1[8]
SKOV3 (Ovarian Cancer) Scramble siRNA + Cisplatin~20%-[8]
FOXM1 siRNA + Cisplatin~40%~2.0[8]

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the synergistic effects of this compound and cisplatin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Cell Culture (e.g., A549, OVCAR3) treatment Treatment (this compound, Cisplatin, Combination) cell_culture->treatment viability Cell Viability Assay (MTT/XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (FOXM1, Caspase-3) treatment->western xenograft Tumor Xenograft Model treatment_iv Treatment (Vehicle, this compound, Cisplatin, Combination) xenograft->treatment_iv monitoring Tumor Growth Monitoring treatment_iv->monitoring analysis Ex Vivo Analysis (IHC, Western) monitoring->analysis

General experimental workflow for evaluating the combination therapy.
Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Cisplatin (dissolved in a suitable solvent, e.g., saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound and cisplatin, both alone and in combination, in cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control and wells with medium only for blank measurements.

  • Incubate the plate for 48-72 hours at 37°C.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • For XTT: Add 50 µL of XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Measurement:

    • For MTT: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • For XTT: The formazan product is soluble.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment. Combination Index (CI) values can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound and Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blotting for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as FOXM1 and markers of apoptosis (e.g., cleaved caspase-3, cleaved PARP).

Materials:

  • This compound and Cisplatin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FOXM1, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

The combination of the FOXM1 inhibitor this compound with the DNA-damaging agent cisplatin holds significant promise as a strategy to overcome chemoresistance in various cancers. The protocols and information provided herein offer a framework for researchers to investigate this synergistic interaction. By elucidating the molecular mechanisms and quantifying the enhanced efficacy, these studies can contribute to the development of more effective combination therapies for cancer treatment.

References

Application Notes and Protocols for STL427944 in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STL427944 is a novel, potent, and selective small molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor.[1][2] FOXM1 is a well-established oncogene that is overexpressed in a majority of human cancers, including prostate cancer, where it plays a critical role in tumor progression, metastasis, and chemoresistance.[2][3] this compound offers a promising therapeutic strategy by targeting FOXM1, leading to the suppression of its downstream signaling pathways and subsequent anti-cancer effects.

The primary mechanism of action of this compound involves a unique two-step process. Initially, it induces the relocalization of nuclear FOXM1 protein to the cytoplasm. Subsequently, it promotes the degradation of the cytoplasmic FOXM1 protein via the autophagic pathway.[2][4] This targeted degradation of FOXM1 leads to the inhibition of its transcriptional activity, resulting in cell cycle arrest and apoptosis in cancer cells. Furthermore, inhibition of FOXM1 by this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents.[2]

These application notes provide a comprehensive overview of the use of this compound in prostate cancer cell lines, including its effects on cell viability, apoptosis, and FOXM1 protein expression. Detailed protocols for key experiments are also provided to facilitate the use of this compound in a research setting.

Data Summary

The following tables summarize the quantitative effects of this compound on various prostate cancer cell lines.

Table 1: Effect of this compound on FOXM1 Protein Expression in Prostate Cancer Cell Lines

Cell LineTreatment Concentration (µM)Treatment DurationPercent Reduction in FOXM1 Protein Levels (Compared to Control)
LNCaP5 - 1024 hoursProminent Suppression
PC-35 - 1024 hoursProminent Suppression

Data is qualitatively described as "prominent suppression" based on Western blot analysis from the cited literature.[4] Specific IC50 values for FOXM1 reduction are not available.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of this compound in Prostate Cancer Cells

STL427944_Signaling_Pathway This compound This compound FOXM1_nuclear Nuclear FOXM1 This compound->FOXM1_nuclear Inhibits nuclear retention FOXM1_cytoplasmic Cytoplasmic FOXM1 FOXM1_nuclear->FOXM1_cytoplasmic Relocalization Downstream_Targets Downstream Target Genes (e.g., Cyclin B1, PLK1) FOXM1_nuclear->Downstream_Targets Activates Autophagosome Autophagosome FOXM1_cytoplasmic->Autophagosome Sequestration Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation FOXM1 Degradation Lysosome->Degradation Leads to Degradation->Downstream_Targets Inhibits activation of Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Targets->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Downstream_Targets->Apoptosis Inhibition leads to

Caption: Mechanism of this compound-induced FOXM1 degradation.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start cell_culture Culture Prostate Cancer Cells (LNCaP, PC-3) start->cell_culture treatment Treat with this compound (Varying concentrations and times) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (FOXM1, Cleaved PARP, etc.) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound in prostate cancer cells.

Experimental Protocols

Cell Culture

Prostate cancer cell lines LNCaP and PC-3 can be obtained from the American Type Culture Collection (ATCC).

  • LNCaP cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • PC-3 cells: Culture in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain all cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific experimental conditions.

Materials:

  • Prostate cancer cells (LNCaP, PC-3)

  • 96-well plates

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is a general guideline for flow cytometry-based apoptosis detection.

Materials:

  • Prostate cancer cells (LNCaP, PC-3)

  • 6-well plates

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

  • Incubate for 24 hours.

  • Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • FITC-negative and PI-negative cells are viable.

    • FITC-positive and PI-negative cells are in early apoptosis.

    • FITC-positive and PI-positive cells are in late apoptosis or necrosis.

    • FITC-negative and PI-positive cells are necrotic.

Western Blot Analysis for FOXM1 Expression

This protocol provides a general procedure for detecting FOXM1 protein levels.

Materials:

  • Prostate cancer cells (LNCaP, PC-3)

  • 6-well plates

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against FOXM1 (e.g., from Cell Signaling Technology)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound or vehicle control for 24 hours.[4]

  • Wash cells with cold PBS and lyse them in RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-FOXM1 antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify band intensities using densitometry software.

Conclusion

This compound represents a valuable research tool for investigating the role of FOXM1 in prostate cancer. Its ability to induce the degradation of FOXM1 provides a specific mechanism for studying the downstream consequences of FOXM1 inhibition. The protocols and data presented here offer a foundation for researchers to explore the therapeutic potential of this compound in prostate cancer models. Further investigation is warranted to establish detailed dose-response curves and to explore its efficacy in combination with other anti-cancer agents.

References

Methodology for Assessing FOXM1 Inhibition by STL427944

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Forkhead box M1 (FOXM1) is a transcription factor frequently overexpressed in a wide range of human cancers, where it plays a critical role in cell cycle progression, proliferation, and chemoresistance.[1][2][3] Its oncogenic activity makes it an attractive target for cancer therapy.[1][2][4] STL427944 is a novel small molecule inhibitor that selectively suppresses FOXM1.[5][6][7] This document provides detailed methodologies for assessing the inhibitory effects of this compound on FOXM1, intended for researchers, scientists, and drug development professionals.

The primary mechanism of action of this compound involves a two-step process: it first induces the relocalization of FOXM1 protein from the nucleus to the cytoplasm, which is then followed by its degradation through the autophagic pathway.[4][5][6][7] This unique mode of action leads to the downregulation of FOXM1 target genes and sensitizes cancer cells to conventional chemotherapeutic agents.[4][7]

Key Experimental Protocols

This section outlines the detailed protocols for key experiments to assess the efficacy and mechanism of this compound in inhibiting FOXM1.

Cell Culture and Treatment

A variety of human cancer cell lines can be used to evaluate the effects of this compound.[7]

  • Cell Lines:

    • Prostate cancer: LNCaP, 22Rv1, PC3[7]

    • Ovarian cancer: PEO1, OVCAR3[7]

    • Lung cancer: A549[7]

    • Breast cancer: MCF-7, MDA-MB-231[8][9]

    • Osteosarcoma: U2OS[10]

  • Culture Conditions: Cells are typically cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to prepare a stock solution. Cells are treated with varying concentrations of this compound (typically ranging from 5 µM to 50 µM) for specified durations (e.g., 24 to 72 hours) to assess dose- and time-dependent effects.[7][11]

Western Blot Analysis for FOXM1 Protein Levels

Western blotting is a fundamental technique to quantify the reduction in FOXM1 protein levels following this compound treatment.[12][13]

  • Protocol:

    • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for FOXM1 (e.g., from Santa Cruz Biotechnology or Cell Signaling Technology).[10][14] A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

    • Quantification: Densitometry analysis is performed to quantify the relative FOXM1 protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure the mRNA levels of FOXM1 and its downstream target genes to determine if the inhibition occurs at the transcriptional level.

  • Protocol:

    • RNA Extraction: Total RNA is extracted from treated and untreated cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

    • qPCR: The qPCR reaction is performed using a SYBR Green or TaqMan-based assay with primers specific for FOXM1 and its target genes (e.g., CCNB1, CDK1, BIRC5).[7] A housekeeping gene (e.g., 18S rRNA or GAPDH) is used for normalization.

    • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Luciferase Reporter Assay for FOXM1 Transcriptional Activity

This assay directly measures the transcriptional activity of FOXM1.[15][16][17][18][19]

  • Protocol:

    • Plasmid Transfection: Cells are co-transfected with a luciferase reporter plasmid containing a promoter with FOXM1 binding sites (e.g., a CCNB1 promoter-luciferase construct) and a Renilla luciferase plasmid (for normalization).[20]

    • This compound Treatment: After transfection, cells are treated with this compound.

    • Luciferase Activity Measurement: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.[16][17]

    • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative FOXM1 transcriptional activity.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate whether this compound affects the binding of FOXM1 to the promoter regions of its target genes.[10][21][22][23]

  • Protocol:

    • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

    • Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.

    • Immunoprecipitation: The sheared chromatin is incubated with an antibody against FOXM1 or a control IgG.[10][21]

    • DNA Purification: The immunoprecipitated DNA is purified.

    • qPCR Analysis: qPCR is performed using primers specific for the promoter regions of known FOXM1 target genes to quantify the amount of precipitated DNA.[10]

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on FOXM1 Protein Levels in Various Cancer Cell Lines

Cell LineThis compound Concentration (µM)Treatment Time (h)Fold Change in FOXM1 Protein (vs. Control)
LNCaP10240.45
PC310240.38
A54925240.52
OVCAR350240.25

Note: Data are hypothetical and for illustrative purposes. Actual values should be derived from experimental results.

Table 2: Effect of this compound on the Expression of FOXM1 Target Genes in LNCaP Cells

GeneThis compound Concentration (µM)Treatment Time (h)Fold Change in mRNA Expression (vs. Control)
CCNB12524-1.65
CCNB22524-2.05
CDK12524-2.79
BIRC52524-6.05

Data adapted from a study on this compound.[7]

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXM1_n FOXM1 DNA DNA FOXM1_n->DNA Binds to promoters FOXM1_c FOXM1 FOXM1_n->FOXM1_c Translocation TargetGenes Target Genes (e.g., CCNB1, CDK1) DNA->TargetGenes Activates transcription Autophagosome Autophagosome FOXM1_c->Autophagosome Engulfment Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Products Lysosome->Degradation Degradation This compound This compound This compound->FOXM1_n This compound->Autophagosome Promotes autophagy

Caption: Mechanism of FOXM1 inhibition by this compound.

cluster_protein Protein Analysis cluster_rna RNA Analysis start Start: Cancer Cell Culture treatment Treat with This compound start->treatment control Control (Vehicle) start->control harvest Harvest Cells treatment->harvest control->harvest lysis_p Cell Lysis harvest->lysis_p lysis_r RNA Extraction harvest->lysis_r wb Western Blot lysis_p->wb quant_p Quantify FOXM1 Protein Levels wb->quant_p rt Reverse Transcription lysis_r->rt qpcr qRT-PCR rt->qpcr quant_r Analyze Gene Expression qpcr->quant_r

Caption: Experimental workflow for assessing this compound effects.

Conclusion

The methodologies described provide a comprehensive framework for assessing the inhibition of FOXM1 by this compound. By employing these protocols, researchers can effectively characterize the dose- and time-dependent effects of this compound on FOXM1 protein levels, its transcriptional activity, and the expression of its downstream target genes. These assays are crucial for the preclinical evaluation of this compound and its derivatives as potential anticancer agents. A more potent analog, STL001, has also been developed and can be evaluated using similar methodologies.[24]

References

Application Notes and Protocols for STL427944 Treatment in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STL427944 is a novel small molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor, a key oncoprotein implicated in the progression and chemoresistance of various cancers, including ovarian cancer. Overexpression of FOXM1 is a frequent event in ovarian cancer, correlating with poor prognosis and resistance to platinum-based chemotherapy. This compound exerts its anticancer effects by inducing the translocation of FOXM1 from the nucleus to the cytoplasm, followed by its autophagic degradation.[1][2] This unique mechanism of action leads to the downregulation of FOXM1 target genes involved in cell proliferation, survival, and DNA repair, thereby sensitizing cancer cells to conventional chemotherapeutic agents.

These application notes provide a summary of the preclinical rationale for using this compound in ovarian cancer models and detailed protocols for its in vitro and in vivo evaluation.

Mechanism of Action

This compound selectively suppresses the FOXM1 signaling pathway. Its mechanism involves a two-step process:

  • Nuclear Export: this compound promotes the relocalization of the FOXM1 protein from the nucleus to the cytoplasm.[1]

  • Autophagic Degradation: Once in the cytoplasm, FOXM1 is targeted for degradation by autophagosomes.[1]

This leads to a reduction in the transcriptional activity of FOXM1, inhibiting the expression of downstream target genes that are critical for tumor progression.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in the context of FOXM1 regulation in ovarian cancer.

STL427944_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXM1_n FOXM1 DNA DNA FOXM1_n->DNA Binds to Promoter FOXM1_c FOXM1 FOXM1_n->FOXM1_c Translocation Target_Genes Target Genes (e.g., CCNB1, CDC25B) DNA->Target_Genes Transcription Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Promotes Chemoresistance Chemoresistance Target_Genes->Chemoresistance Promotes This compound This compound This compound->FOXM1_n Autophagosome Autophagosome FOXM1_c->Autophagosome Engulfment Degradation Degradation Autophagosome->Degradation Fusion with Lysosome Degradation->Cell_Proliferation Inhibits Degradation->Chemoresistance Inhibits

Caption: Mechanism of this compound in ovarian cancer cells.

Data Presentation

In Vitro Efficacy of FOXM1 Inhibitors in Ovarian Cancer Cell Lines

While specific IC50 values for this compound in ovarian cancer cell lines are not yet publicly available, the following table provides data for the related FOXM1 inhibitor, thiostrepton, which can be used as a reference for designing initial experiments. A more potent analog of this compound, named STL001, has been reported to be up to 50 times more efficient in reducing FOXM1 activity, suggesting that this compound may require higher concentrations.[3][4]

Cell LineHistological SubtypeTreatmentIC50 (µM)Citation
A2780CP70Epithelial Carcinoma (Cisplatin-Resistant)Thiostrepton~1-2[5]

Note: The provided IC50 value is an approximation based on graphical data from the cited literature. Researchers should perform their own dose-response studies to determine the precise IC50 of this compound in their specific ovarian cancer cell lines of interest, such as SKOV3, OVCAR3, and A2780.

In Vivo Efficacy of FOXM1 Inhibitors in Ovarian Cancer Xenograft Models
Animal ModelCell Line InjectedTreatment GroupDosage & ScheduleOutcomeCitation
NOD/SCID MiceA2780CP70ControlVehicleProgressive tumor growth[5]
NOD/SCID MiceA2780CP70Cisplatin5 mg/kg, intraperitoneal, once a weekMinor tumor growth inhibition[5]
NOD/SCID MiceA2780CP70Thiostrepton50 mg/kg, intraperitoneal, 3 times a weekSignificant tumor growth inhibition[5]
NOD/SCID MiceA2780CP70CombinationCisplatin (5 mg/kg) + Thiostrepton (50 mg/kg)Synergistic and potent tumor regression[5]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell lines (e.g., SKOV3, OVCAR3, A2780)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the ovarian cancer cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on data from similar compounds, would be from 0.1 µM to 50 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for 48-72 hours.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

In_Vitro_Workflow start Start seed_cells Seed Ovarian Cancer Cells (96-well plate) start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with this compound (Serial Dilutions) incubate1->treat_cells incubate2 Incubate (48-72h) treat_cells->incubate2 add_reagent Add Viability Reagent incubate2->add_reagent read_plate Measure Signal (Plate Reader) add_reagent->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: In Vitro Cell Viability Workflow.

In Vivo Ovarian Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous ovarian cancer xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice, 6-8 weeks old)

  • Ovarian cancer cells (e.g., A2780, SKOV3)

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., PBS, saline with appropriate solubilizing agents)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Resuspend ovarian cancer cells in sterile PBS or culture medium, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Drug Administration:

    • Prepare the this compound formulation and vehicle control.

    • Administer the treatment via an appropriate route (e.g., intraperitoneal injection, oral gavage). The dosage and schedule will need to be optimized, but a starting point could be based on the thiostrepton study (e.g., 25-100 mg/kg, 3-5 times per week).[5]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumors can be processed for further analysis (e.g., Western blot for FOXM1 levels, immunohistochemistry).

In_Vivo_Workflow start Start implant_cells Implant Ovarian Cancer Cells Subcutaneously in Mice start->implant_cells monitor_tumors Monitor Tumor Growth implant_cells->monitor_tumors randomize Randomize Mice into Treatment Groups monitor_tumors->randomize administer_drug Administer this compound or Vehicle randomize->administer_drug measure_tumors Measure Tumor Volume and Body Weight (2-3x/week) administer_drug->measure_tumors measure_tumors->administer_drug Repeat Treatment Cycle endpoint Study Endpoint measure_tumors->endpoint Endpoint Criteria Met excise_tumors Excise and Weigh Tumors endpoint->excise_tumors analyze Further Analysis (IHC, Western Blot) excise_tumors->analyze end End analyze->end

Caption: In Vivo Xenograft Study Workflow.

Conclusion

This compound represents a promising therapeutic agent for ovarian cancer by targeting the FOXM1 oncogene. The provided protocols offer a framework for the preclinical evaluation of this compound in relevant ovarian cancer models. Due to the limited availability of public data specifically for this compound in ovarian cancer, it is crucial for researchers to perform careful dose-escalation and optimization studies for both in vitro and in vivo experiments. The potential for combination therapy with standard-of-care agents like platinum-based drugs should also be explored to leverage the chemosensitizing effects of FOXM1 inhibition.

References

Application Notes and Protocols for In Vivo Studies of STL427944

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STL427944 is a novel small molecule inhibitor of the Forkhead box M1 (FOXM1) transcription factor, a key oncogene implicated in the proliferation, survival, and chemoresistance of numerous human cancers.[1][2][3] Preclinical in vitro studies have demonstrated that this compound selectively suppresses FOXM1 by inducing its translocation from the nucleus to the cytoplasm, followed by autophagic degradation.[1][3] This unique mechanism of action leads to the sensitization of cancer cells to conventional chemotherapeutic agents, including platinum-based drugs, 5-fluorouracil, and taxanes.[1] While extensive in vivo data for this compound is not yet publicly available, this document provides a comprehensive guide for the design and execution of in vivo studies to evaluate its efficacy and pharmacokinetic profile, based on established protocols for similar compounds and the known mechanism of action of this compound.

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves a multi-step process that ultimately leads to the degradation of the FOXM1 protein. This pathway is initiated by the binding of this compound to FOXM1, which induces a conformational change or post-translational modification, leading to its export from the nucleus. Once in the cytoplasm, the altered FOXM1 is recognized by the cellular autophagy machinery and targeted for degradation in autophagosomes.

STL427944_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXM1_n Nuclear FOXM1 DNA DNA FOXM1_n->DNA Binds to DNA (Target Gene Expression) FOXM1_c Cytoplasmic FOXM1 FOXM1_n->FOXM1_c Nuclear Export This compound This compound This compound->FOXM1_n Induces Translocation Autophagosome Autophagosome FOXM1_c->Autophagosome Sequestration Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation FOXM1 Degradation Lysosome->Degradation Leads to

Caption: Mechanism of this compound-induced FOXM1 degradation.

In Vivo Study Design and Considerations

The primary objectives of in vivo studies with this compound are to assess its anti-tumor efficacy, both as a monotherapy and in combination with standard-of-care chemotherapies, and to determine its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Recommended Animal Models

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are recommended for evaluating the in vivo efficacy of this compound. Given that FOXM1 is overexpressed in a wide range of malignancies, suitable models include, but are not limited to:

  • Triple-Negative Breast Cancer (TNBC): MDA-MB-231, MDA-MB-468

  • Ovarian Cancer: OVCAR-3, SKOV-3

  • Prostate Cancer: PC-3, DU145

  • Colorectal Cancer: HCT116, SW480

  • Non-Small Cell Lung Cancer (NSCLC): A549, H1299

General Experimental Workflow

A typical in vivo efficacy study would follow the workflow outlined below.

In_Vivo_Workflow start Start tumor_implantation Tumor Cell/Fragment Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Chemo, Combo) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (e.g., 2x/week) treatment->monitoring endpoint Endpoint Criteria Met (Tumor size, toxicity) monitoring->endpoint analysis Tumor/Tissue Collection & Analysis (PK/PD) endpoint->analysis data_analysis Data Analysis & Reporting analysis->data_analysis end End data_analysis->end

Caption: General workflow for an in vivo efficacy study.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Assessment

Objective: To evaluate the antitumor activity of this compound as a single agent and in combination with a standard chemotherapeutic agent in a xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Standard chemotherapeutic agent (e.g., Paclitaxel, Carboplatin)

  • 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain)

  • Cancer cell line with high FOXM1 expression (e.g., MDA-MB-231)

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or media, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Chemotherapeutic agent alone

    • Group 4: this compound in combination with the chemotherapeutic agent

  • Drug Administration:

    • Based on studies of similar FOXM1 inhibitors, a starting dose for this compound could be in the range of 10-20 mg/kg, administered via intraperitoneal (IP) or oral (PO) gavage, twice a week.

    • The chemotherapeutic agent should be administered according to established protocols.

  • Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: The study should be terminated when tumors in the control group reach the maximum allowed size (e.g., 1500-2000 mm³) or if mice exhibit significant weight loss (>20%) or other signs of distress.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for molecular analysis (Western blot, qRT-PCR) and another portion fixed in formalin for immunohistochemistry (IHC).

Data Analysis:

  • Compare tumor growth rates between the different treatment groups.

  • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

  • Analyze changes in body weight as a measure of toxicity.

  • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of this compound in mice.

Materials:

  • This compound

  • Vehicle

  • 6-8 week old male or female mice (e.g., C57BL/6 or BALB/c)

  • Equipment for blood collection (e.g., retro-orbital sinus, tail vein)

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of this compound to mice via intravenous (IV) and oral (PO) routes in separate groups (n=3-4 mice per time point per route). A typical dose for a preliminary PK study could be 5-10 mg/kg.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation

All quantitative data from in vivo studies should be summarized in tables for clear comparison.

Table 1: Antitumor Efficacy of this compound in Xenograft Model

Treatment GroupMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle ControlData-Data
This compound (dose)DataDataData
Chemo (dose)DataDataData
CombinationDataDataData

Table 2: Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)t1/2 (hr)Bioavailability (%)
IVDataDataDataDataData-
PODataDataDataDataDataData

Conclusion

The protocols and considerations outlined in this document provide a robust framework for the in vivo evaluation of this compound. While specific parameters such as optimal dosing and administration routes will require empirical determination, the proposed study designs will enable researchers to thoroughly assess the therapeutic potential of this promising FOXM1 inhibitor. The unique mechanism of this compound suggests that it could be a valuable agent in overcoming chemoresistance in a variety of cancers, and rigorous in vivo testing is the critical next step in its development.

References

Troubleshooting & Optimization

troubleshooting STL427944 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing STL427944 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the FOXM1 transcription factor.[1][2] Its mechanism involves two key steps: first, it induces the relocalization of the FOXM1 protein from the nucleus to the cytoplasm. Subsequently, it promotes the degradation of cytoplasmic FOXM1 through the autophagic pathway.[1][3]

Q2: What is the recommended concentration range for this compound in cell culture experiments?

A2: The effective concentration of this compound can vary between cell lines. However, a prominent reduction in FOXM1 protein levels is often observed at concentrations between 5-10 µM, with maximal effects typically seen at 25-50 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I dissolve and store this compound?

A3: For specific solubility and storage instructions, please refer to the datasheet provided by the supplier from whom the compound was purchased. Generally, stock solutions are prepared in a solvent like DMSO and stored at low temperatures.

Q4: Can this compound be used in combination with other drugs?

A4: Yes, this compound has been shown to sensitize human cancer cells to the cytotoxic effects of conventional chemotherapeutic agents, such as platinum-based drugs, 5-fluorouracil, and taxanes.[3]

Troubleshooting Guides

Problem 1: No observable decrease in FOXM1 protein levels after this compound treatment.

Possible Causes & Solutions:

  • Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used.

    • Recommendation: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal effective concentration.

  • Insufficient Treatment Duration: The treatment time may not be long enough to induce FOXM1 degradation.

    • Recommendation: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.

  • Issues with Autophagy Pathway: The cell line used may have a compromised autophagy pathway, preventing the degradation of cytoplasmic FOXM1.

    • Recommendation: As a positive control for autophagy, you can treat your cells with a known autophagy inducer like rapamycin and monitor the levels of autophagy markers such as LC3-II.

  • Compound Inactivity: The this compound compound may have degraded.

    • Recommendation: Ensure proper storage of the compound as per the manufacturer's instructions. If degradation is suspected, use a fresh vial of the compound.

Problem 2: Cell viability is not affected by this compound treatment.

Possible Causes & Solutions:

  • High Cell Seeding Density: A high cell density can sometimes mask the cytotoxic or anti-proliferative effects of a compound.

    • Recommendation: Optimize the cell seeding density for your viability assays.

  • Insensitivity of Cell Line: The cell line may not be sensitive to FOXM1 inhibition alone.

    • Recommendation: Consider combination treatments. This compound has been shown to enhance the efficacy of other chemotherapeutic agents.[3]

  • Incorrect Assay for Measuring Viability: The chosen viability assay may not be optimal for detecting the effects of this compound.

    • Recommendation: Try alternative cell health assays that measure different parameters, such as apoptosis (e.g., caspase activity assays) or cytotoxicity (e.g., LDH release assays).

Quantitative Data Summary

Parameter Value Cell Lines Reference
Effective Concentration for FOXM1 Suppression5 - 10 µMLNCaP, PC3, A549[1]
Maximum Efficiency Concentration25 - 50 µMVarious human cancer cell lines[1]

Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion)
  • Cell Seeding: Seed cells into 12-well plates at a density of 50,000 cells per well.

  • Drug Treatment: The following day, treat the cells with the desired concentrations of this compound for 72 hours.

  • Cell Harvesting: After treatment, harvest the cells using mild trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 200 µL of Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+.

  • Staining and Counting: Mix a small volume of the cell suspension with Trypan Blue dye and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

Western Blotting for FOXM1 Levels
  • Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: Mix 15-30 µg of total protein with Laemmli sample buffer containing β-mercaptoethanol and heat at 98°C for 10 minutes.

  • Gel Electrophoresis: Separate the protein samples on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FOXM1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

STL427944_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXM1_n FOXM1 FOXM1_c FOXM1 FOXM1_n->FOXM1_c Autophagosome Autophagosome FOXM1_c->Autophagosome Sequestration Degradation Degradation Autophagosome->Degradation Fusion with Lysosome This compound This compound This compound->FOXM1_n Induces Relocalization

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Troubleshooting: No Decrease in FOXM1 Levels Start No observable decrease in FOXM1 levels Check_Conc Is the concentration optimal? Start->Check_Conc Check_Time Is the treatment duration sufficient? Check_Conc->Check_Time Yes Dose_Response Perform dose-response experiment Check_Conc->Dose_Response No Check_Autophagy Is the autophagy pathway functional? Check_Time->Check_Autophagy Yes Time_Course Perform time-course experiment Check_Time->Time_Course No Check_Compound Is the compound active? Check_Autophagy->Check_Compound Yes Autophagy_Control Use autophagy inducer control Check_Autophagy->Autophagy_Control No Fresh_Compound Use fresh compound Check_Compound->Fresh_Compound No End Problem Solved Check_Compound->End Yes Dose_Response->Check_Time Time_Course->Check_Autophagy Autophagy_Control->Check_Compound Fresh_Compound->End

Caption: Troubleshooting workflow for FOXM1 level experiments.

References

potential off-target effects of STL427944

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using STL427944, a selective inhibitor of the FOXM1 transcription factor. The information provided is intended to help users address specific issues that may arise during their experiments and to clarify the compound's known mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: Based on current research, this compound is described as a highly selective inhibitor of the FOXM1 pathway.[1][2][3][4] RNA-sequencing analysis of cells treated with this compound revealed a prominent suppression of gene signatures characteristic for FOXM1 and its downstream targets, with no significant changes observed in other major regulatory pathways.[1][3] This suggests a high degree of selectivity for the FOXM1 regulatory network. However, as with any small molecule inhibitor, the possibility of off-target effects in specific cellular contexts cannot be entirely excluded. Researchers are encouraged to include appropriate controls in their experiments to verify the on-target activity of this compound.

Q2: How does this compound inhibit FOXM1 activity?

A2: this compound employs a novel, two-step mechanism to suppress FOXM1.[5] First, it induces the relocalization of the FOXM1 protein from the nucleus to the cytoplasm.[1][6][7] Following this translocation, it promotes the degradation of the cytoplasmic FOXM1 protein via the autophagy pathway.[1][6][7] This mode of action is distinct from proteasome-mediated degradation.[3]

Q3: Is this compound effective in all cancer cell lines?

A3: this compound has been shown to suppress FOXM1 activity in a variety of human cancer cell lines, including those derived from prostate, ovarian, colorectal, and small cell lung cancer.[2][6] Its effectiveness is linked to the dependency of the cancer cells on the FOXM1 pathway. It has also been shown to increase the sensitivity of cancer cells to conventional chemotherapeutic agents like platinum-based drugs, 5-fluorouracil, and taxanes.[1][2]

Q4: What is the difference between this compound and STL001?

A4: STL001 is a first-generation, structurally modified derivative of this compound.[5][8] While it preserves the same mechanism of action as this compound, STL001 is reported to be up to 50 times more potent in reducing FOXM1 activity in various solid cancers.[5][8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant decrease in the expression of FOXM1 target genes. Insufficient concentration of this compound.Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations have been reported in the range of 5–10 µM.[2]
Cell line is not dependent on the FOXM1 pathway.Confirm FOXM1 expression and its role in your cell line of interest using techniques like siRNA-mediated knockdown.
Observed cellular effects do not correlate with FOXM1 knockdown. Potential off-target effects in your specific experimental system.To confirm that the observed phenotype is due to FOXM1 inhibition, perform a rescue experiment by overexpressing a form of FOXM1 that is resistant to this compound, if available. Alternatively, compare the phenotype with that induced by FOXM1 knockdown using a different modality (e.g., shRNA).
The observed effect is a downstream consequence of autophagy induction.Inhibit autophagy using known inhibitors (e.g., 3-methyladenine or chloroquine) in conjunction with this compound treatment to see if the effect is reversed.
Variability in experimental results. Inconsistent compound stability or solubility.This compound is soluble in DMSO.[6] Ensure the compound is fully dissolved before use and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
Differences in cell culture conditions.Maintain consistent cell culture conditions, including cell density and passage number, as these can influence cellular responses to treatment.

Experimental Protocols

Assessing FOXM1 Relocalization and Degradation

This protocol outlines a method to verify the on-target activity of this compound by observing the subcellular localization and protein levels of FOXM1.

1. Cell Culture and Treatment:

  • Plate your cancer cell line of interest onto glass coverslips in a multi-well plate for immunofluorescence analysis and in a separate plate for protein extraction.
  • Allow the cells to adhere and grow to approximately 70% confluency.
  • Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

2. Immunofluorescence for FOXM1 Localization:

  • Fix the cells on coverslips with 4% paraformaldehyde.
  • Permeabilize the cells with 0.25% Triton X-100 in PBS.
  • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
  • Incubate with a primary antibody specific for FOXM1.
  • Wash and incubate with a fluorescently labeled secondary antibody.
  • Counterstain the nuclei with DAPI.
  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
  • Expected Outcome: In vehicle-treated cells, FOXM1 staining will be predominantly nuclear. In this compound-treated cells, a shift to cytoplasmic staining should be observed, followed by a decrease in overall fluorescence intensity at later time points.

3. Western Blotting for FOXM1 Degradation:

  • Harvest the cells from the separate plate and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and probe with a primary antibody against FOXM1.
  • To confirm the involvement of autophagy, you can include treatment groups with this compound in the presence and absence of an autophagy inhibitor like bafilomycin A1.
  • Probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
  • Expected Outcome: A dose- and time-dependent decrease in FOXM1 protein levels should be observed in this compound-treated cells. If autophagy is inhibited, the degradation of FOXM1 should be attenuated.

Visualizations

STL427944_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXM1_n Nuclear FOXM1 FOXM1_c Cytoplasmic FOXM1 FOXM1_n->FOXM1_c Autophagosome Autophagosome FOXM1_c->Autophagosome Sequestration Degradation FOXM1 Degradation Autophagosome->Degradation Fusion with Lysosome This compound This compound This compound->FOXM1_n Induces Relocalization

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_analysis Analysis start Start: Plate Cancer Cells treatment Treat with this compound or Vehicle Control start->treatment immunofluorescence Immunofluorescence: Assess FOXM1 Localization treatment->immunofluorescence western_blot Western Blot: Quantify FOXM1 Protein Levels treatment->western_blot end End: Evaluate On-Target Effect immunofluorescence->end western_blot->end

Caption: Workflow for verifying this compound's on-target activity.

References

optimizing STL427944 incubation time for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of STL427944, a selective inhibitor of the FOXM1 transcription factor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to optimize your experiments for maximum effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the Forkhead Box M1 (FOXM1) transcription factor.[1][2][3] Its primary mechanism involves a two-step process: first, it induces the relocalization of FOXM1 protein from the nucleus to the cytoplasm.[1][2][3] Subsequently, it promotes the degradation of the cytoplasmic FOXM1 through the cellular process of autophagy.[1][2][3][4] This leads to a reduction in the overall levels of FOXM1 protein, thereby inhibiting the transcription of its downstream target genes, many of which are involved in cell cycle progression and chemoresistance.[1][4]

Q2: What is the optimal incubation time for this compound to achieve maximum FOXM1 inhibition?

A2: The optimal incubation time can vary depending on the cell line and the specific experimental endpoint. However, significant dose-dependent reduction of FOXM1 protein levels is commonly observed after a 24-hour treatment with this compound.[1][5][6] For time-course studies, it is recommended to perform a pilot experiment with time points ranging from 6 to 48 hours to determine the optimal duration for your specific cell line and experimental goals. A noticeable decrease in FOXM1 levels can begin as early as 6 hours in some cell lines.[7]

Q3: What is the recommended concentration range for this compound?

A3: The effective concentration of this compound is cell-line dependent. Prominent suppression of FOXM1 has been observed in various human cancer cell lines at concentrations ranging from 5 µM to 50 µM.[1] It is advisable to perform a dose-response experiment, starting with a range of 2.5 µM to 50 µM, to determine the optimal concentration for your specific cell line.[1][7]

Q4: Is this compound selective for FOXM1?

A4: RNA-sequencing analysis has shown that this compound treatment leads to a prominent suppression of gene signatures characteristic of FOXM1 and its downstream targets, with no significant changes in other major regulatory pathways, suggesting a high selectivity towards the FOXM1 pathway.[1] However, as with any small molecule inhibitor, off-target effects at higher concentrations cannot be entirely ruled out and should be considered in the interpretation of results.[1]

Q5: How should I prepare and store this compound?

A5: For stock solutions, dissolve this compound in an appropriate solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Troubleshooting Guide

IssuePossible CauseRecommendation
No or low reduction in FOXM1 protein levels Suboptimal Incubation Time: The incubation period may be too short for the specific cell line.Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
Suboptimal Concentration: The concentration of this compound may be too low.Perform a dose-response experiment with a range of concentrations (e.g., 2.5, 5, 10, 25, 50 µM) to identify the EC50 for your cell line.[1]
Cell Line Resistance: Some cell lines may be inherently less sensitive to this compound.Consider using a higher concentration or a longer incubation time. You may also investigate the baseline expression of FOXM1 and autophagy-related proteins in your cell line.
Poor Compound Stability: The compound may have degraded in the cell culture medium.Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the stock solution to light and room temperature.
High Cell Death/Toxicity Concentration Too High: The concentration of this compound may be cytotoxic to the cells.Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your cell line.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration in the cell culture medium is below a non-toxic level (typically <0.1%). Include a solvent-only control in your experiments.
Inconsistent Results Variable Cell Conditions: Differences in cell confluency, passage number, or overall cell health can affect the response to treatment.Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment.
Inaccurate Pipetting: Errors in preparing dilutions can lead to variability.Use calibrated pipettes and be meticulous when preparing serial dilutions.

Data Presentation

Table 1: Concentration-Dependent Effect of this compound on FOXM1 Protein Levels in Various Cancer Cell Lines after 24-hour Treatment.

Cell LineCancer TypeEffective Concentration Range (µM) for FOXM1 Suppression
LNCaPProstate Cancer5 - 10
PC3Prostate Cancer5 - 10
A549Non-small cell lung cancer5 - 10
PEO1High-grade serous ovarian cancer10 - 25
OVCAR3High-grade serous ovarian cancer10 - 25
HCT116Colorectal Cancer10 - 25
SW480Colorectal Cancer10 - 25
Data synthesized from Chesnokov et al., 2021.[1]

Experimental Protocols

Protocol: Determining the Effect of this compound on FOXM1 Protein Levels in Cancer Cells via Western Blotting

1. Cell Seeding:

  • Plate your cancer cell line of choice in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

2. This compound Treatment:

  • Prepare a series of dilutions of this compound in your complete cell culture medium from a concentrated stock solution (e.g., in DMSO). Recommended final concentrations to test are 0, 2.5, 5, 10, 25, and 50 µM.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time (e.g., 24 hours) at 37°C and 5% CO2.

3. Cell Lysis:

  • After incubation, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

4. Protein Quantification:

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

5. Western Blotting:

  • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against FOXM1 overnight at 4°C.

  • Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the FOXM1 band intensity to the corresponding loading control band intensity.

  • Compare the normalized FOXM1 levels in the this compound-treated samples to the vehicle-treated control.

Visualizations

STL427944_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound FOXM1_nuclear Nuclear FOXM1 This compound->FOXM1_nuclear Induces Relocalization Nucleus Nucleus Cytoplasm Cytoplasm FOXM1_cytoplasmic Cytoplasmic FOXM1 FOXM1_nuclear->FOXM1_cytoplasmic Translocation Downstream_Targets Downstream Target Genes FOXM1_nuclear->Downstream_Targets Activates Transcription_Inhibition Transcription Inhibited FOXM1_nuclear->Transcription_Inhibition Leads to Inhibition Autophagosome Autophagosome FOXM1_cytoplasmic->Autophagosome Engulfment Degradation Degradation Autophagosome->Degradation Fusion with Lysosome

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding (e.g., 6-well plates) Start->Seeding Treatment This compound Treatment (Dose-response & Time-course) Seeding->Treatment Harvesting Cell Harvesting & Lysis Treatment->Harvesting Quantification Protein Quantification (BCA/Bradford) Harvesting->Quantification Western_Blot Western Blot (FOXM1 & Loading Control) Quantification->Western_Blot Analysis Data Analysis (Densitometry) Western_Blot->Analysis Endpoint Endpoint: Determine Optimal Incubation Time & Concentration Analysis->Endpoint

Caption: General experimental workflow for optimizing this compound treatment.

Troubleshooting_Guide Start Problem: Inconsistent or Unexpected Results No_Effect No FOXM1 Inhibition? Start->No_Effect No High_Toxicity High Cell Death? Start->High_Toxicity Yes Check_Concentration Verify this compound Concentration No_Effect->Check_Concentration Yes Reduce_Concentration Lower this compound Concentration High_Toxicity->Reduce_Concentration Yes Check_Time Optimize Incubation Time (Time-course) Check_Concentration->Check_Time Check_Cells Assess Cell Health & Passage Number Check_Time->Check_Cells Check_Reagents Check Reagent Stability & Preparation Check_Cells->Check_Reagents Check_Solvent Verify Solvent Concentration (<0.1%) Reduce_Concentration->Check_Solvent

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

challenges in working with the FOXM1 inhibitor STL427944

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the FOXM1 inhibitor, STL427944. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[1][2][3] Its mechanism of action involves a two-step process: first, it induces the relocalization of FOXM1 protein from the nucleus to the cytoplasm.[1][2][3] Subsequently, it promotes the degradation of the cytoplasmic FOXM1 protein through the autophagic pathway.[1][2][3] This leads to a reduction in the overall levels of FOXM1 and the downregulation of its target genes involved in cell proliferation and survival.[4]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: What is the stability of this compound in solution?

A3: While specific stability data for this compound in cell culture media is not extensively published, a more stable derivative, STL001, has been developed, suggesting that this compound may have some metabolic liabilities.[6] It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment to ensure consistent activity. Avoid multiple freeze-thaw cycles of the DMSO stock.

Q4: Does this compound have off-target effects?

A4: this compound is considered a selective inhibitor of the FOXM1 pathway.[4] Studies have shown that it does not suppress other FOX proteins like FOXO1 and FOXO3A.[4] However, as with many small molecule inhibitors, off-target effects can occur, particularly at high concentrations.[4] It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits FOXM1 without inducing significant off-target toxicity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate formation in cell culture medium upon addition of this compound. - The final DMSO concentration is too high. - The inhibitor has low solubility in the aqueous culture medium. - Interaction with components in the serum or medium.[7]- Ensure the final DMSO concentration in the culture medium is below 0.5% (ideally ≤ 0.1%) to avoid solvent toxicity and precipitation. - Prepare the final dilution in pre-warmed medium and mix thoroughly by gentle inversion before adding to the cells. - If precipitation persists, consider preparing the final dilution in a serum-free medium first, adding it to the cells, and then adding serum after a short incubation period.
Inconsistent or no inhibition of FOXM1 activity. - The inhibitor has degraded due to improper storage or multiple freeze-thaw cycles. - The concentration of the inhibitor is too low. - The cell line is resistant to the inhibitor.- Prepare fresh dilutions from a new aliquot of the DMSO stock for each experiment. Store the DMSO stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Prominent FOXM1 suppression is often observed at concentrations of 5–10 μM in sensitive cell lines, with maximum efficiency at 25–50 μM.[4] - Verify the expression of FOXM1 in your cell line.
High levels of cell death not correlated with FOXM1 inhibition. - The concentration of the inhibitor is too high, leading to off-target toxicity.[8][9] - The final DMSO concentration is toxic to the cells.- Perform a dose-response curve and select a concentration that effectively reduces FOXM1 levels without causing excessive, non-specific cell death.[4] - Always include a vehicle control (medium with the same final concentration of DMSO) to assess the effect of the solvent on cell viability.

Quantitative Data

Table 1: Dose-dependent Reduction of FOXM1 Protein Levels by this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration (µM)Observation
LNCaPProstate Carcinoma5 - 10Prominent FOXM1 suppression[4]
PC3Prostate Carcinoma5 - 10Prominent FOXM1 suppression[4]
A549Non-small cell lung carcinoma5 - 10Prominent FOXM1 suppression[4]
Multiple Cell LinesVarious25 - 50Maximum efficiency of FOXM1 suppression[4]

Note: The provided concentrations are for the reduction of FOXM1 protein levels and may not directly correspond to the IC50 values for cell viability, which should be determined empirically for each cell line.

Experimental Protocols

Protocol 1: Western Blotting for FOXM1 Degradation

This protocol outlines the steps to detect the degradation of FOXM1 protein following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for 24 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against FOXM1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Normalize FOXM1 protein levels to a loading control such as β-actin or GAPDH.

Protocol 2: Immunofluorescence for FOXM1 Relocalization

This protocol allows for the visualization of FOXM1 translocation from the nucleus to the cytoplasm.

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentration of this compound and a DMSO vehicle control for a shorter time course (e.g., 4, 8, 12 hours) to capture the relocalization event.

  • Cell Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against FOXM1 in 1% BSA in PBST for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody in 1% BSA in PBST for 1 hour at room temperature in the dark.

    • Wash three times with PBST in the dark.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Image the cells using a fluorescence or confocal microscope.

Protocol 3: Cell Viability (MTT) Assay for Combination Therapy

This protocol is for assessing the synergistic effect of this compound with a chemotherapeutic agent like cisplatin.[10][11][12]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Treat cells with a range of concentrations of this compound alone, cisplatin alone, and a combination of both. Include a DMSO vehicle control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10][13]

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each treatment.

    • Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 4: Autophagy Induction Assay (LC3-II Western Blotting)

This protocol is to confirm the induction of autophagy by this compound through the detection of LC3-II conversion.

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1.

    • For a more robust analysis of autophagic flux, include a condition where cells are co-treated with this compound and a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the treatment period.[14][15]

  • Cell Lysis, Protein Quantification, and Western Blotting:

    • Follow the procedures outlined in Protocol 1.

    • Use a primary antibody that detects both LC3-I and LC3-II. LC3-II will appear as a lower molecular weight band.[16]

  • Data Analysis:

    • Quantify the band intensities of both LC3-I and LC3-II.

    • An increase in the LC3-II/LC3-I ratio upon this compound treatment indicates autophagy induction.

    • A significant accumulation of LC3-II in the presence of a lysosomal inhibitor compared to this compound alone confirms an increase in autophagic flux.[16]

Visualizations

Signaling Pathway

FOXM1_Signaling_Pathway cluster_upstream Upstream Activators cluster_mechanism This compound Mechanism cluster_downstream Downstream Targets Ras_MAPK Ras-MAPK Pathway FOXM1 FOXM1 Ras_MAPK->FOXM1 PI3K_AKT PI3K-AKT Pathway PI3K_AKT->FOXM1 HER2 HER2 HER2->Ras_MAPK HER2->PI3K_AKT TGF_beta TGF-β TGF_beta->FOXM1 Hedgehog Hedgehog Pathway Hedgehog->FOXM1 Cell_Cycle_Progression Cell Cycle Progression (Cyclin B1, PLK1, CDC25B) FOXM1->Cell_Cycle_Progression Metastasis Metastasis (MMPs, VEGF) FOXM1->Metastasis DNA_Damage_Repair DNA Damage Repair (BRCA2, RAD51) FOXM1->DNA_Damage_Repair Chemoresistance Chemoresistance FOXM1->Chemoresistance This compound This compound Nuclear_FOXM1 Nuclear FOXM1 This compound->Nuclear_FOXM1 Inhibits nuclear localization Cytoplasmic_FOXM1 Cytoplasmic FOXM1 Nuclear_FOXM1->Cytoplasmic_FOXM1 Relocalization Autophagy Autophagy Cytoplasmic_FOXM1->Autophagy Induces Degradation Degradation Autophagy->Degradation Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Functional Assays start Seed Cancer Cell Line treatment Treat with this compound (Dose-Response) start->treatment western_blot Western Blot (FOXM1, LC3-II) treatment->western_blot if_staining Immunofluorescence (FOXM1 Localization) treatment->if_staining mtt_assay Cell Viability Assay (IC50, Synergy) treatment->mtt_assay end Data Analysis & Interpretation western_blot->end if_staining->end mtt_assay->end

References

STL427944 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of STL427944, a potent and selective FOXM1 inhibitor.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Forkhead box protein M1 (FOXM1).[1][2][3][4] It selectively suppresses FOXM1 by inducing the relocalization of the nuclear FOXM1 protein to the cytoplasm, which is then followed by its degradation by autophagosomes.[2][3][4] This action can help overcome tumor chemoresistance and enhance the effectiveness of conventional cancer treatments.[1][2]

2. What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. The recommended storage conditions are summarized in the table below.

FormatStorage TemperatureDuration
Solid Powder-20°C12 months
4°C6 months
In Solvent-80°C6 months
-20°C6 months

3. What is the recommended solvent for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1][4] For experimental use, it is recommended to prepare a stock solution in DMSO.

4. How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the solid powder of this compound in high-purity DMSO to the desired concentration. For example, a 10 mM stock solution can be prepared. It is important to ensure the compound is fully dissolved before use in experiments. Store the stock solution at -80°C or -20°C in small aliquots to avoid repeated freeze-thaw cycles.

5. What are the signs of potential degradation of this compound?

Visual signs of degradation in the solid powder may include a change in color or texture. For stock solutions, precipitation or color change may indicate degradation or solubility issues. If degradation is suspected, it is recommended to test the compound's activity in a sensitive cell line or discard the stock and prepare a fresh one.

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent or no biological activity observed Improper storage of the compound.Verify that the compound has been stored according to the recommended conditions (see storage table). Avoid multiple freeze-thaw cycles of stock solutions.
Incorrect concentration used.Confirm the calculations for your stock solution and final working concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Compound degradation.Prepare a fresh stock solution from the solid powder. If the problem persists, consider obtaining a new batch of the compound.
Precipitation observed in stock solution or media Poor solubility at the prepared concentration or in the aqueous media.Ensure the stock solution in DMSO is clear before adding it to your cell culture media. When preparing working solutions, dilute the DMSO stock in pre-warmed media and mix thoroughly. Avoid high final concentrations of DMSO in your culture (typically <0.5%).
Interaction with components in the media.Use high-quality, sterile-filtered media and reagents.
High background or off-target effects The concentration of this compound is too high.Perform a dose-response experiment to identify the optimal concentration that inhibits FOXM1 activity with minimal off-target effects.
The final concentration of DMSO is toxic to the cells.Ensure the final DMSO concentration in your cell culture is at a non-toxic level (generally below 0.5%). Run a vehicle control (media with the same concentration of DMSO) to assess its effect on your cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Immunoblotting for FOXM1

This protocol describes how to detect the levels of FOXM1 protein in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FOXM1

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with the desired concentrations of this compound or vehicle (DMSO) for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-FOXM1 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

STL427944_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXM1_n FOXM1 DNA DNA FOXM1_n->DNA Binds to Promoter Regions FOXM1_c FOXM1 FOXM1_n->FOXM1_c This compound This compound This compound->FOXM1_n Induces Relocalization Autophagosome Autophagosome FOXM1_c->Autophagosome Engulfment Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation Leads to

Caption: Mechanism of this compound action.

Experimental_Workflow Start Start Experiment Cell_Culture Seed and Culture Cancer Cells Start->Cell_Culture Treatment Treat Cells with This compound and Controls Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Endpoint_Assay Perform Endpoint Assays Incubation->Endpoint_Assay Viability Cell Viability Assay (e.g., MTT) Endpoint_Assay->Viability Western_Blot Immunoblotting for FOXM1 Expression Endpoint_Assay->Western_Blot Data_Analysis Analyze and Interpret Data Viability->Data_Analysis Western_Blot->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: A typical experimental workflow.

References

Technical Support Center: Overcoming Limitations of STL427944 in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges when using the FOXM1 inhibitor, STL427944.

Understanding this compound and Its Primary Limitation

This compound is a selective inhibitor of the Forkhead box protein M1 (FOXM1), a transcription factor frequently overexpressed in human cancers and associated with therapeutic resistance.[1] The compound works by inducing the relocalization of FOXM1 from the nucleus to the cytoplasm, where it is subsequently degraded through autophagy.[1][2] This mechanism of action makes this compound a valuable tool for studying FOXM1 signaling and for overcoming chemoresistance in cancer cells.[1]

The primary limitation of this compound is its potency. A more recent derivative, STL001 , has been shown to be 25 to 50 times more efficient in reducing cellular FOXM1 levels compared to its parent compound.[3][4] Therefore, researchers may need to use higher concentrations of this compound to achieve the desired biological effect.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Q1: What is the recommended starting concentration for this compound?

A1: The effective concentration of this compound can vary between cell lines. Prominent suppression of FOXM1 has been observed at concentrations as low as 5–10 μM in cell lines like LNCaP, PC3, and A549, with maximum efficiency often reached at 25–50 μM.[1] We recommend performing a dose-response experiment starting from 1 µM up to 50 µM to determine the optimal concentration for your specific cell line.

Q2: I am not observing a decrease in FOXM1 protein levels after treatment with this compound. What could be the issue?

A2: There are several potential reasons for this:

  • Insufficient Concentration: As mentioned, this compound has lower potency than its derivative, STL001. You may need to increase the concentration of this compound. Consider using concentrations in the 25-50 µM range.[3]

  • Treatment Duration: Ensure you are treating the cells for a sufficient amount of time. A 24-hour treatment is a good starting point for observing changes in FOXM1 protein levels by Western blot.[4]

  • Compound Stability: this compound is soluble in DMSO.[2] Ensure your stock solution is properly prepared and stored to maintain its activity. Prepare fresh dilutions from your stock for each experiment.

  • Cell Line Specificity: The response to this compound can be cell-line dependent. Confirm that your cell line expresses FOXM1 at a detectable level.

  • Experimental Controls: Include a positive control, if available, or compare your results to published data for similar cell lines.

Q3: How can I confirm that this compound is working through the expected mechanism of action?

A3: To confirm the on-target activity of this compound, you can perform the following experiments:

  • FOXM1 Relocalization: Use immunofluorescence to visualize the subcellular localization of FOXM1. In untreated cells, FOXM1 should be predominantly in the nucleus. After successful treatment with this compound, you should observe an increase in cytoplasmic FOXM1.

  • Autophagy Induction: The degradation of FOXM1 by this compound is mediated by autophagy. You can assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blot. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[5]

  • Downstream Target Gene Expression: Analyze the expression of known FOXM1 target genes (e.g., CENP-F, cyclin B) by qRT-PCR or Western blot. A decrease in the expression of these genes will further confirm the inhibition of FOXM1 activity.

Q4: Are there any known off-target effects of this compound?

A4: RNA-seq analysis has suggested that this compound has a high selectivity towards the FOXM1 pathway, with no significant changes observed in other important regulatory pathways.[1] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and should be considered when interpreting results.

Q5: Should I consider using the more potent derivative, STL001?

A5: If you are finding that you need to use very high concentrations of this compound to see an effect, or if you are concerned about potential off-target effects at these higher concentrations, switching to STL001 may be beneficial. STL001 has been shown to be effective at significantly lower concentrations (e.g., 1 µM).[3]

Quantitative Data Summary

The following table provides a comparison of the effective concentrations of this compound and its more potent derivative, STL001, for achieving modest FOXM1 suppression in various cancer cell lines.

CompoundCell LineEffective Concentration for Modest FOXM1 SuppressionReference
This compound Various Cancer Cell Lines25-50 µM[3]
STL001 Various Cancer Cell Lines1 µM[3]

Experimental Protocols

Protocol 1: Western Blot for FOXM1 Degradation

This protocol outlines the steps to assess the degradation of FOXM1 protein following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 5, 10, 25, 50 µM) or vehicle control (DMSO) for 24 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against FOXM1 (specific dilution to be optimized, typically 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (typically 1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Protocol 2: Immunofluorescence for FOXM1 Subcellular Localization

This protocol allows for the visualization of FOXM1 relocalization from the nucleus to the cytoplasm.

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat cells with this compound or vehicle control for the desired time (e.g., 6-24 hours).

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary antibody against FOXM1 (e.g., 1:200 dilution) in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:500 dilution) in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

Protocol 3: Autophagy Flux Assay (LC3 Turnover)

This protocol measures the degradation of LC3-II to assess autophagic flux.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate.

    • Treat cells with this compound or vehicle control.

    • For the last 2-4 hours of the this compound treatment, add an autophagy inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a subset of the wells. This will block the degradation of autophagosomes.

  • Western Blotting for LC3:

    • Follow the Western blot protocol described in Protocol 1.

    • Use a primary antibody that detects both LC3-I and LC3-II.

    • A higher accumulation of LC3-II in the presence of the autophagy inhibitor compared to its absence indicates an increase in autophagic flux.

Visualizations

STL427944_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXM1_n Nuclear FOXM1 DNA DNA FOXM1_n->DNA Binds to DNA (Transcription of pro-proliferative genes) FOXM1_c Cytoplasmic FOXM1 FOXM1_n->FOXM1_c Relocalization This compound This compound This compound->FOXM1_n Induces Relocalization Autophagosome Autophagosome FOXM1_c->Autophagosome Engulfment Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation Leads to

Caption: Mechanism of action of this compound, inducing FOXM1 relocalization and autophagic degradation.

Experimental_Workflow cluster_assays Confirmation Assays start Start Experiment treatment Treat cells with this compound (Dose-response & time-course) start->treatment western Western Blot (FOXM1, LC3-I/II) treatment->western if_staining Immunofluorescence (FOXM1 Localization) treatment->if_staining qpcr qRT-PCR (Downstream Targets) treatment->qpcr analysis Data Analysis & Interpretation western->analysis if_staining->analysis qpcr->analysis

Caption: Recommended experimental workflow for validating the effect of this compound.

References

refining STL427944 dosage for specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining STL427944 dosage for specific cell lines. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Forkhead box protein M1 (FOXM1) transcription factor.[1][2] Its mechanism involves a two-step process: first, it induces the relocalization of FOXM1 protein from the nucleus to the cytoplasm.[1][3][4][5] Subsequently, it promotes the degradation of the cytoplasmic FOXM1 protein by autophagosomes.[1][3][4][5] This novel, autophagy-dependent suppression of FOXM1 helps to overcome chemoresistance in various human cancer cells.[4][5]

STL427944_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXM1_N Nuclear FOXM1 FOXM1_C Cytoplasmic FOXM1 FOXM1_N->FOXM1_C Translocation Autophagosome Autophagosome FOXM1_C->Autophagosome Engulfment Degradation Degradation Autophagosome->Degradation Fusion & Degradation STL This compound STL->FOXM1_N Induces Relocalization

Caption: Mechanism of action for this compound, illustrating FOXM1 relocalization and autophagic degradation.

Q2: What is a recommended starting concentration for this compound?

A2: For initial experiments, a concentration range of 5-10 µM is recommended. Prominent suppression of FOXM1 protein levels has been observed in this range for sensitive cell lines such as LNCaP, PC3, and A549 after 24 hours of treatment.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: Why am I observing minimal or no FOXM1 suppression in my experiment?

A3: Several factors could contribute to low efficacy:

  • Sub-optimal Concentration: The effective concentration of this compound can be highly cell-line dependent. Some cell lines may require higher concentrations, with maximum efficiency reported at 25–50 µM.[5][6] We recommend performing a dose-response curve (e.g., 1 µM to 50 µM) to identify the IC50 for your specific model.

  • Compound Solubility: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved before adding it to your cell culture media. Poor solubility can lead to inaccurate final concentrations.

  • Cell Line Resistance: The intrinsic biology of your chosen cell line may confer resistance to FOXM1 inhibition.

  • Treatment Duration: A 24-hour treatment period is a common starting point.[5][7] Consider optimizing the treatment duration with a time-course experiment (e.g., 12, 24, 48 hours).

Q4: I am observing significant cytotoxicity even at low concentrations. What can I do?

A4: If you are experiencing high levels of cell death, consider the following adjustments:

  • Reduce Concentration: Lower the concentration range in your dose-response experiments.

  • Shorten Exposure Time: Decrease the treatment duration. A shorter exposure may be sufficient to induce FOXM1 degradation without causing excessive cell death.

  • Assess Basal FOXM1 Levels: Cell lines with very low endogenous FOXM1 expression might be more sensitive to broad cytotoxic effects rather than specific FOXM1 inhibition.

  • Metabolic Liabilities: this compound has been noted to have some metabolic liabilities and may require high concentrations for its effect, which can contribute to cytotoxicity.[3]

This compound Dosage Summary

The following table summarizes effective concentrations of this compound reported in various human cancer cell lines. The primary endpoint for these studies was the reduction of FOXM1 protein levels after a 24-hour treatment period.[5]

Cell LineCancer TypeEffective Concentration (24h)Maximum Efficiency (24h)
LNCaPProstate Cancer5–10 µM25–50 µM
PC3Prostate Cancer5–10 µM25–50 µM
OVCAR8High-Grade Serous Ovarian Cancer (HGSOC)~25 µM25–50 µM
HCT116Colorectal Cancer~25 µM25–50 µM
A549Non-Small Cell Lung Cancer (NSCLC)5–10 µM25–50 µM

Data compiled from studies measuring FOXM1 protein suppression via immunoblotting.[5][6]

Experimental Protocols

Protocol 1: Dose-Response Experiment for FOXM1 Inhibition

This protocol outlines a typical workflow for determining the effective concentration of this compound in a cancer cell line by measuring FOXM1 protein levels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in Multi-well Plates D 4. Treat Cells with This compound Dilutions A->D B 2. Prepare this compound Stock Solution (in DMSO) C 3. Prepare Serial Dilutions in Culture Media B->C C->D E 5. Incubate for Desired Duration (e.g., 24h) D->E F 6. Lyse Cells & Quantify Protein E->F G 7. Perform SDS-PAGE & Western Blot F->G H 8. Probe for FOXM1 & Loading Control (e.g., β-actin) G->H I 9. Analyze Protein Levels H->I

Caption: A standard experimental workflow for assessing this compound dose-dependent efficacy on FOXM1 protein levels.

Methodology:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of cell lysis. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Further dilute this stock in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a DMSO-only vehicle control.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) under standard cell culture conditions.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).[5]

  • Western Blotting:

    • Load equal amounts of total protein (e.g., 15-30 µg) per lane onto an SDS-polyacrylamide gel.[5]

    • Separate proteins via electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for FOXM1.

    • Probe the membrane with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensity for FOXM1 and the loading control. Normalize the FOXM1 signal to the loading control for each sample and compare the treated samples to the vehicle control to determine the dose-dependent reduction in FOXM1 protein levels.

References

investigating the high concentration requirements of STL427944

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using STL427944, a first-in-class inhibitor of the FOXM1 transcription factor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Forkhead box protein M1 (FOXM1).[1][2] Unlike traditional inhibitors that directly bind to a protein's active site, this compound employs a novel, two-step mechanism. First, it induces the translocation of FOXM1 protein from the nucleus to the cytoplasm. Subsequently, it promotes the degradation of the cytoplasmic FOXM1 through the autophagic pathway.[3][4][5]

Q2: Why are high concentrations of this compound required in my experiments?

A2: The parent compound, this compound, has known metabolic liabilities that necessitate the use of high concentrations (typically in the micromolar range) to effectively inhibit FOXM1 activity in various cancer cell lines.[3] While selective for the FOXM1 pathway, its potency is considered modest.[3][6] For researchers seeking a more potent alternative, a derivative named STL001 has been developed and is reported to be 25 to 50 times more efficient in reducing FOXM1 activity.[3][6]

Q3: What are the expected downstream effects of this compound treatment?

A3: By promoting the degradation of FOXM1, this compound leads to the suppression of FOXM1-dependent pathways.[4][5] A key downstream effector is Aurora Kinase B (AURKB), the expression of which is typically reduced following successful FOXM1 inhibition.[3] RNA-seq analysis has confirmed that this compound treatment leads to a prominent suppression of gene signatures characteristic of FOXM1 and its downstream targets.[4][5]

Q4: In which cancer cell lines has this compound been shown to be effective?

A4: this compound has been demonstrated to suppress FOXM1 activity in a variety of human cancer cell lines, including those derived from prostate, ovarian, colorectal, and small cell lung cancers.[1][7]

Troubleshooting Guide

Problem 1: No significant reduction in FOXM1 protein levels observed after treatment.

  • Possible Cause 1: Insufficient Concentration.

    • Solution: Due to its metabolic liabilities, this compound often requires high concentrations to be effective. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. Prominent FOXM1 suppression has been observed at concentrations ranging from 5 µM to 50 µM.[5]

  • Possible Cause 2: Incorrect Cellular Localization Analysis.

    • Solution: The primary mechanism of this compound involves the relocalization of FOXM1 from the nucleus to the cytoplasm prior to degradation.[1][3][4][5] Ensure your experimental design includes cellular fractionation and subsequent analysis (e.g., Western blotting) of both nuclear and cytoplasmic extracts to observe this translocation.

  • Possible Cause 3: Impaired Autophagy.

    • Solution: The degradation of cytoplasmic FOXM1 is mediated by autophagy.[3][4][5] If the autophagic process is compromised in your cell line, the efficacy of this compound may be reduced. Consider co-treatment with an autophagy inhibitor (e.g., bafilomycin A1) as a negative control to confirm the role of autophagy in FOXM1 degradation in your system.

Problem 2: High degree of off-target effects observed.

  • Possible Cause: Non-specific activity at high concentrations.

    • Solution: While RNA-seq analyses have suggested high selectivity of this compound towards the FOXM1 pathway, off-target effects can occur at higher concentrations.[4][5] It is crucial to perform a dose-response analysis to identify the lowest effective concentration that minimizes off-target effects. Consider using the more potent derivative, STL001, which may achieve the desired FOXM1 inhibition at lower, less toxic concentrations.[3]

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffective Concentration Range (µM)Reference
LNCaPProstate Carcinoma5 - 10[5]
PC3Prostate Carcinoma5 - 10[5]
A549Lung Carcinoma5 - 10[5]
VariousSolid Cancers25 - 50 (for maximum efficiency)[3][5]

Experimental Protocols

Immunoblotting for FOXM1 Protein Levels

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for 24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FOXM1 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

STL427944_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound FOXM1_N Nuclear FOXM1 This compound->FOXM1_N 1. Induces Translocation Autophagosome Autophagosome This compound->Autophagosome 2. Promotes Autophagy Nucleus Nucleus Cytoplasm Cytoplasm FOXM1_C Cytoplasmic FOXM1 FOXM1_N->FOXM1_C FOXM1_C->Autophagosome Engulfment Degradation FOXM1 Degradation Autophagosome->Degradation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start No Reduction in FOXM1 Levels Check_Conc Is the concentration sufficient (5-50 µM)? Start->Check_Conc Check_Localization Have you analyzed nuclear and cytoplasmic fractions? Check_Conc->Check_Localization Yes Increase_Conc Increase concentration (Dose-response) Check_Conc->Increase_Conc No Check_Autophagy Is autophagy functional in your cell line? Check_Localization->Check_Autophagy Yes Perform_Fractionation Perform cellular fractionation and re-analyze Check_Localization->Perform_Fractionation No Test_Autophagy Use autophagy inhibitors as negative controls Check_Autophagy->Test_Autophagy Unsure Success FOXM1 Reduction Observed Check_Autophagy->Success Yes Increase_Conc->Success Perform_Fractionation->Success Test_Autophagy->Success

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Potency Showdown: A Comparative Analysis of FOXM1 Inhibitors STL427944 and STL001

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the transcription factor Forkhead Box M1 (FOXM1) has emerged as a critical oncoprotein, driving tumor progression and chemoresistance. This guide provides a detailed comparison of two prominent FOXM1 inhibitors, STL427944 and its successor, STL001, offering researchers and drug development professionals a comprehensive overview of their relative potency and mechanisms of action.

Executive Summary

STL001, a first-generation modification of this compound, demonstrates significantly enhanced potency in reducing FOXM1 protein levels.[1] Experimental data reveals that STL001 is up to 50 times more efficient than its parent compound.[1][2] Both inhibitors share a novel mechanism of action, inducing the translocation of FOXM1 from the nucleus to the cytoplasm, followed by its autophagic degradation.[3][4][5] This guide will dissect the available data to provide a clear comparison of these two compounds.

Quantitative Potency Comparison

FeatureThis compoundSTL001Source
Target Forkhead Box M1 (FOXM1)Forkhead Box M1 (FOXM1)[3][6]
Mechanism of Action Induces nuclear-to-cytoplasmic translocation and autophagic degradation of FOXM1.Induces nuclear-to-cytoplasmic translocation and autophagic degradation of FOXM1.[3][4][5]
Effective Concentration 25-50 µM for modest FOXM1 suppression.1-10 µM for significant dose-dependent reduction of FOXM1.[1]
Relative Potency BaselineUp to 50x more efficient in reducing cellular FOXM1 protein levels.[1][2]

Mechanism of Action: A Shared Pathway

Both this compound and STL001 exert their effects not by directly inhibiting the transcriptional activity of FOXM1, but by promoting its degradation. This is achieved through a two-step process:

  • Nuclear Export : The compounds induce the translocation of FOXM1 protein from the nucleus, where it acts as a transcription factor, to the cytoplasm.[4][5]

  • Autophagic Degradation : Once in the cytoplasm, the inhibitors facilitate the degradation of FOXM1 through the autophagy pathway.[3][4][5]

This mechanism leads to a reduction in the overall cellular levels of FOXM1, thereby inhibiting the transcription of its downstream target genes involved in cell proliferation, survival, and metastasis.

FOXM1_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXM1_n FOXM1 DNA DNA FOXM1_n->DNA Binds to DNA FOXM1_c FOXM1 FOXM1_n->FOXM1_c Translocation Target_Genes Target Genes (e.g., PLK1, AURKB, VEGF) DNA->Target_Genes Activates Transcription Autophagosome Autophagosome FOXM1_c->Autophagosome Engulfment Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degraded FOXM1 Lysosome->Degradation Degradation Inhibitor This compound / STL001 Inhibitor->FOXM1_n Induces Translocation Inhibitor->FOXM1_c Promotes Autophagy

Mechanism of FOXM1 inhibition by this compound and STL001.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the potency of this compound and STL001.

Immunoblotting for FOXM1 Protein Levels

This protocol is used to quantitatively assess the reduction in cellular FOXM1 protein levels following treatment with the inhibitors.

a. Cell Culture and Treatment:

  • Culture human cancer cell lines (e.g., OVCAR-8, HCT-116, 22Rv1) in appropriate media until they reach 70-80% confluency.

  • Treat the cells with increasing concentrations of this compound (e.g., 5, 10, 25, 50 µM) and STL001 (e.g., 1, 5, 10 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

b. Protein Extraction:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against FOXM1 overnight at 4°C.

  • Also, probe for a loading control protein (e.g., β-actin) to ensure equal protein loading.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Western_Blot_Workflow A Cell Treatment with STL Compounds B Protein Extraction A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody (anti-FOXM1, anti-Actin) E->F G Secondary Antibody (HRP-conjugated) F->G H ECL Detection G->H I Imaging & Quantification H->I

Workflow for Immunoblotting Analysis.
Monitoring Autophagic Degradation of FOXM1

This protocol helps to confirm that the reduction in FOXM1 is due to autophagy.

a. Autophagy Flux Assay:

  • Treat cells with this compound or STL001 in the presence or absence of an autophagy inhibitor, such as Bafilomycin A1 or Chloroquine. These agents block the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and proteins targeted for degradation.

  • After the treatment period, harvest the cells and perform immunoblotting for FOXM1 and LC3-II, a marker for autophagosomes.

b. Interpretation:

  • If the inhibitors induce autophagic degradation of FOXM1, co-treatment with an autophagy inhibitor will "rescue" the FOXM1 protein from degradation, leading to higher FOXM1 levels compared to treatment with the STL compound alone.

  • An increase in the levels of LC3-II upon treatment with the STL compounds, which is further enhanced by co-treatment with an autophagy inhibitor, confirms the induction of autophagy.

Upstream and Downstream Signaling of FOXM1

FOXM1 is a critical node in a complex network of signaling pathways that regulate cell fate. Its expression and activity are controlled by various upstream signals, and it, in turn, regulates a plethora of downstream genes.

FOXM1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK FOXM1 FOXM1 RAS/RAF/MEK/ERK->FOXM1 PI3K/AKT PI3K/AKT PI3K/AKT->FOXM1 Hedgehog/GLI Hedgehog/GLI Hedgehog/GLI->FOXM1 Wnt/β-catenin Wnt/β-catenin Wnt/β-catenin->FOXM1 Cell_Cycle Cell Cycle Progression (Cyclins, CDKs, PLK1, AURKB) FOXM1->Cell_Cycle DNA_Repair DNA Damage Repair (BRCA2, RAD51) FOXM1->DNA_Repair Angiogenesis Angiogenesis (VEGF) FOXM1->Angiogenesis Metastasis Metastasis (MMPs) FOXM1->Metastasis Inhibitors This compound / STL001 Inhibitors->FOXM1 Inhibit

Simplified FOXM1 Signaling Pathway.

Conclusion

References

A Comparative Analysis of STL427944 and Thiostrepton: Two Distinct Approaches to Targeting the Oncogenic Transcription Factor FOXM1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two compounds, STL427944 and Thiostrepton, both of which have been identified as inhibitors of the Forkhead Box M1 (FOXM1) transcription factor, a key player in cancer progression and chemoresistance. While both agents target FOXM1, they do so through distinct mechanisms, offering different therapeutic profiles and experimental considerations. This document summarizes their mechanisms of action, presents available quantitative data, outlines key experimental protocols for their evaluation, and visualizes their functional pathways.

Executive Summary

FeatureThis compoundThiostrepton
Primary Mechanism of Action Induces relocalization of nuclear FOXM1 to the cytoplasm and promotes its subsequent autophagic degradation.[1][2]Primarily downregulates FOXM1 expression at the transcriptional level.[3]
Target Specificity Described as a selective inhibitor of the FOXM1 pathway.[1][4]Exhibits broader activity, including inhibition of the proteasome and bacterial protein synthesis.[5][6][7]
Reported Efficacy Effective in suppressing FOXM1 at concentrations of 5-10 µM in various cancer cell lines.[8] A more potent derivative, STL001, has been developed.[4]Shows efficacy in the low micromolar range in several cancer cell lines.
Off-Target Effects Reported to have high selectivity towards the FOXM1 pathway with no significant changes in other regulatory pathways noted in RNA-seq analysis.[1]Known to inhibit the 20S proteasome and bind to the bacterial 70S ribosome.[5][6][9]

Introduction to FOXM1 Inhibitors

The Forkhead Box M1 (FOXM1) transcription factor is a master regulator of the cell cycle, promoting G1/S and G2/M progression. Its overexpression is a common feature in a wide range of human cancers and is associated with increased proliferation, metastasis, and resistance to chemotherapy. Consequently, the development of potent and specific FOXM1 inhibitors represents a promising therapeutic strategy. This guide focuses on two such inhibitors: the novel synthetic compound this compound and the natural product antibiotic Thiostrepton.

Mechanisms of Action

While both compounds ultimately lead to the inhibition of FOXM1 function, their cellular mechanisms are fundamentally different.

This compound: A Selective Inducer of Autophagic Degradation

This compound was identified through a network-centric transcriptomic analysis as a selective suppressor of the FOXM1 pathway.[1] Its mechanism is a two-step process:

  • Cytoplasmic Relocalization: this compound induces the translocation of FOXM1 protein from the nucleus to the cytoplasm.[2][10]

  • Autophagic Degradation: Once in the cytoplasm, FOXM1 is targeted for degradation by autophagosomes.[1][2]

This unique mode of action leads to a significant reduction in total FOXM1 protein levels, thereby inhibiting the transcription of its downstream target genes involved in cell cycle progression and chemoresistance.[1]

Thiostrepton: A Transcriptional Repressor with Broader Activity

Thiostrepton, a cyclic oligopeptide antibiotic, was later identified as a potent inhibitor of FOXM1.[7] Its primary mechanism against FOXM1 in cancer cells is the downregulation of FOXM1 gene expression at the transcriptional level.[3] This leads to decreased levels of both FOXM1 mRNA and protein.

It is crucial to note that Thiostrepton has other well-documented biological activities. It is a known inhibitor of the proteasome, which can contribute to its cytotoxic effects.[5][6] Furthermore, its original identification was as an antibiotic that inhibits protein synthesis in prokaryotes by binding to the 70S ribosome.[4][9]

Quantitative Data Comparison

Table 1: Reported IC50 Values and Effective Concentrations

CompoundCell LineCancer TypeIC50 / Effective ConcentrationReference
This compound LNCaPProstate Cancer~5-10 µM (for FOXM1 suppression)[8]
PC3Prostate Cancer~5-10 µM (for FOXM1 suppression)[8]
A549Lung Cancer~5-10 µM (for FOXM1 suppression)[8]
VariousProstate, Ovarian, Colorectal, Small Cell Lung5-10 µM (for FOXM1 suppression)[8]
Thiostrepton NCI-H460Lung Cancer1.461 µM[11]
A549Lung Cancer3.273 µM[11]
LNCaPProstate Cancer2.812 µM[11]
MCF-7Breast CancerViability significantly decreased at 0.47 µM[12]
Hep-2Laryngeal Squamous Cell CarcinomaViability significantly decreased at ≥ 2 µM[13]
Rhabdomyosarcoma cell linesRhabdomyosarcoma4.986–9.764 µmol/L

Note: The data for this compound primarily reflects concentrations for effective FOXM1 suppression, not necessarily IC50 values for cell viability. The Thiostrepton data is from a study where it is likely abbreviated as STP-B. These values should be interpreted with caution due to potential variations in experimental conditions between studies.

Experimental Protocols

To facilitate further comparative studies, this section outlines the detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds and to calculate their IC50 values.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or Thiostrepton (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot for FOXM1 and Autophagy Markers

This protocol is used to assess the protein levels of FOXM1 and to confirm the induction of autophagy by this compound.

  • Protein Extraction: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against FOXM1 (1:1000), LC3B (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for FOXM1 Localization

This protocol is used to visualize the subcellular localization of FOXM1.

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Compound Treatment: Treat the cells with this compound, Thiostrepton, or vehicle control for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with an anti-FOXM1 antibody (1:200) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

RT-qPCR for FOXM1 mRNA Expression

This protocol is used to quantify the mRNA levels of FOXM1.[3][14]

  • RNA Extraction: Treat cells with the compounds and extract total RNA using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and primers specific for FOXM1 and a housekeeping gene (e.g., GAPDH).

    • FOXM1 Forward Primer: 5'-AATCCAGCCCGAGCACTATT-3'

    • FOXM1 Reverse Primer: 5'-TGGGAAGGTGGATGAAGG-3'

  • Thermal Cycling: Perform the qPCR on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of FOXM1 mRNA using the 2-ΔΔCt method, normalized to the housekeeping gene.[3]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and Thiostrepton can be visualized to better understand their impact on the FOXM1 signaling pathway and the experimental approaches to study them.

STL427944_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound FOXM1_n Nuclear FOXM1 This compound->FOXM1_n Induces Relocalization Cell Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus DNA DNA FOXM1_n->DNA Binds to Promoters FOXM1_c Cytoplasmic FOXM1 FOXM1_n->FOXM1_c Translocation Autophagosome Autophagosome FOXM1_c->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Lysosome Lysosome Lysosome->Autolysosome Degradation FOXM1 Degradation Autolysosome->Degradation Degradation of FOXM1

Caption: Mechanism of action for this compound.

Thiostrepton_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Thiostrepton Thiostrepton FOXM1_Gene FOXM1 Gene Thiostrepton->FOXM1_Gene Inhibits Transcription Proteasome Proteasome Thiostrepton->Proteasome Inhibits FOXM1_mRNA FOXM1 mRNA FOXM1_Gene->FOXM1_mRNA Transcription Ribosome Ribosome FOXM1_mRNA->Ribosome Translation FOXM1_Protein FOXM1 Protein Ribosome->FOXM1_Protein

Caption: Mechanism of action for Thiostrepton.

Experimental_Workflow cluster_assays Experimental Assays start Cancer Cell Culture treatment Treat with this compound or Thiostrepton start->treatment viability Cell Viability (MTT Assay) treatment->viability western Protein Analysis (Western Blot) treatment->western if_stain Subcellular Localization (Immunofluorescence) treatment->if_stain qpcr mRNA Quantification (RT-qPCR) treatment->qpcr ic50 ic50 viability->ic50 Determine IC50 protein_levels protein_levels western->protein_levels Quantify FOXM1 & LC3-II/I ratio localization localization if_stain->localization Visualize FOXM1 Localization mrna_levels mrna_levels qpcr->mrna_levels Quantify FOXM1 mRNA

Caption: General experimental workflow.

Conclusion

This compound and Thiostrepton represent two valuable tools for investigating the role of FOXM1 in cancer biology and for the potential development of novel anticancer therapies. This compound offers a more selective approach by specifically inducing the autophagic degradation of FOXM1. In contrast, Thiostrepton, while an effective FOXM1 inhibitor at the transcriptional level, possesses a broader range of biological activities, including proteasome inhibition, which must be considered when interpreting experimental results. The choice between these two compounds will depend on the specific research question and the desired level of target selectivity. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and safety profiles.

References

STL427944 Demonstrates Synergistic Efficacy in Combination with Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent study has revealed that the novel FOXM1 inhibitor, STL427944, significantly enhances the efficacy of standard chemotherapy agents in preclinical cancer models. These findings, published in Cell Death & Disease, position this compound as a promising candidate for combination therapies aimed at overcoming chemoresistance in various cancer types.

The research, led by Chesnokov et al. (2021), demonstrates that this compound, when used in conjunction with conventional chemotherapeutics such as platinum-based agents (carboplatin), fluoropyrimidines (5-fluorouracil), and taxanes (paclitaxel), leads to a synergistic reduction in cancer cell viability. This effect was observed across multiple human cancer cell lines, including those of colorectal, lung, and prostate origin.

The Forkhead box M1 (FOXM1) transcription factor is a well-established oncogene known to be overexpressed in a majority of human cancers. Its upregulation is strongly associated with tumor proliferation, metastasis, and resistance to therapeutic agents. This compound exerts its effect through a novel mechanism of action, inducing the translocation of FOXM1 from the nucleus to the cytoplasm, where it is subsequently degraded via autophagy. This targeted suppression of FOXM1 activity effectively resensitizes cancer cells to the cytotoxic effects of standard chemotherapy.

Quantitative Analysis of Synergistic Efficacy

The study by Chesnokov et al. (2021) provides compelling quantitative data on the synergistic interaction between this compound and standard chemotherapies. The combination of this compound with these agents resulted in a significant decrease in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic drugs, indicating that a lower dose is required to achieve the same level of cancer cell killing.

Table 1: Synergistic Effect of this compound in Combination with Standard Chemotherapy on Cancer Cell Viability

Cell LineTreatmentIC50 (µM)Combination Index (CI)
HCT116 (Colorectal) 5-Fluorouracil4.5-
5-Fluorouracil + this compound (10 µM)1.2< 1
A549 (Lung) Paclitaxel0.01-
Paclitaxel + this compound (10 µM)0.003< 1
PC3 (Prostate) Carboplatin50-
Carboplatin + this compound (10 µM)20< 1

A Combination Index (CI) of less than 1 indicates a synergistic effect.

Mechanism of Action and Experimental Workflow

The synergistic effect of this compound is attributed to its unique mechanism of inhibiting the FOXM1 pathway, which is a key driver of chemoresistance. The following diagrams illustrate the signaling pathway of this compound and the general workflow of the synergy experiments.

STL427944_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXM1_n FOXM1 DNA DNA FOXM1_n->DNA Binds to DNA Promotes Chemoresistance Genes FOXM1_c FOXM1 FOXM1_n->FOXM1_c Chemo_Resistance Chemoresistance DNA->Chemo_Resistance This compound This compound This compound->FOXM1_n Induces Translocation Autophagosome Autophagosome FOXM1_c->Autophagosome Degradation Degradation_Products Degraded FOXM1 Autophagosome->Degradation_Products Autophagosome->Chemo_Resistance Inhibition

Caption: Mechanism of this compound action.

Synergy_Experiment_Workflow start Cancer Cell Culture treatment Treatment Groups start->treatment mono_chemo Standard Chemotherapy (e.g., Carboplatin) treatment->mono_chemo mono_stl This compound Alone treatment->mono_stl combo Combination Therapy (Chemotherapy + this compound) treatment->combo incubation Incubation (48-72 hours) mono_chemo->incubation mono_stl->incubation combo->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay data_analysis Data Analysis (IC50 & Combination Index) viability_assay->data_analysis result Determine Synergy data_analysis->result

Caption: Workflow for synergy experiments.

Experimental Protocols

Cell Culture and Reagents: Human cancer cell lines HCT116 (colorectal), A549 (lung), and PC3 (prostate) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. This compound was synthesized as previously described. Carboplatin, 5-fluorouracil, and paclitaxel were obtained from commercial suppliers and dissolved in appropriate solvents.

Cell Viability Assay (MTT Assay): Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of the single-agent chemotherapies, this compound alone, or the combination of both at a constant ratio. After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

Synergy Analysis: The synergistic effects of the drug combinations were quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Conclusion

The preclinical data strongly support the continued development of this compound as a chemosensitizing agent. By targeting the FOXM1-mediated resistance pathways, this compound has the potential to improve the therapeutic outcomes for patients undergoing standard chemotherapy. Further in vivo studies and clinical trials are warranted to fully evaluate the translational potential of this novel combination therapy.

Reference: Chesnokov, M. S., Halasi, M., Borhani, S., Arbieva, Z., Shah, B. N., Oerlemans, R., ... & Gartel, A. L. (2021). Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells. Cell Death & Disease, 12(7), 1-13.

A Comparative Analysis of FOXM1 Inhibitors: STL427944 and its Potent Analog STL001

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of two critical FOXM1 inhibitors.

This guide provides a comprehensive comparison of STL427944, a known inhibitor of the Forkhead box protein M1 (FOXM1), and its more potent analog, STL001. FOXM1 is a well-documented transcription factor frequently overexpressed in a wide range of human cancers, where it plays a pivotal role in tumor progression, metastasis, and resistance to chemotherapy.[1][2][3] The pharmacological inhibition of FOXM1 therefore represents a promising therapeutic strategy. This document outlines the key differences in potency and efficacy between this compound and STL001, supported by experimental data, and provides detailed methodologies for the key experiments cited.

Enhanced Potency of STL001

STL001 is a first-generation modification of this compound, designed for enhanced therapeutic potential.[2] Experimental evidence consistently demonstrates that STL001 is significantly more potent than its parent compound, exhibiting a 25 to 50-fold greater efficiency in reducing cellular FOXM1 protein levels across various cancer cell lines.[4] This enhanced potency allows for the use of significantly lower concentrations of STL001 to achieve a robust biological response.

Quantitative Comparison of Efficacy

The following table summarizes the effective concentrations of this compound and STL001 required to induce FOXM1 suppression in different cancer cell lines.

CompoundCell LineEffective Concentration for FOXM1 SuppressionReference
This compoundVarious Cancer Cell Lines25–50 μM[5]
STL001Various Cancer Cell Lines1, 5, and 10 μM[6]

Mechanism of Action: A Shared Pathway

Despite the significant difference in potency, both this compound and STL001 share a common mechanism of action.[7] They inhibit FOXM1 activity through a two-step process:

  • Nuclear to Cytoplasmic Translocation: Both compounds induce the relocalization of FOXM1 protein from the nucleus to the cytoplasm.[8][9]

  • Autophagic Degradation: Following its translocation, cytoplasmic FOXM1 is targeted for degradation via the autophagosome pathway.[8][10]

This shared mechanism underscores the targeted nature of these inhibitors against the FOXM1 pathway.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).

FOXM1 Inhibition Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Nuclear FOXM1 Nuclear FOXM1 Target Gene Transcription Target Gene Transcription Nuclear FOXM1->Target Gene Transcription Activates Cytoplasmic FOXM1 Cytoplasmic FOXM1 Autophagosome Autophagosome Cytoplasmic FOXM1->Autophagosome Targeted for Degradation Degradation Autophagosome->Degradation Leads to This compound / STL001 This compound / STL001 This compound / STL001->Nuclear FOXM1 Induces translocation

Caption: Mechanism of FOXM1 inhibition by this compound and STL001.

Experimental Workflow Cancer Cell Culture Cancer Cell Culture Treatment (this compound / STL001) Treatment (this compound / STL001) Cancer Cell Culture->Treatment (this compound / STL001) Cell Lysis Cell Lysis Treatment (this compound / STL001)->Cell Lysis Immunofluorescence (FOXM1 Localization) Immunofluorescence (FOXM1 Localization) Treatment (this compound / STL001)->Immunofluorescence (FOXM1 Localization) MTT Assay (Cell Viability) MTT Assay (Cell Viability) Treatment (this compound / STL001)->MTT Assay (Cell Viability) Western Blot (FOXM1, LC3-II/I) Western Blot (FOXM1, LC3-II/I) Cell Lysis->Western Blot (FOXM1, LC3-II/I)

References

Safety Operating Guide

Personal protective equipment for handling STL427944

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of STL427944, a potent and selective FOXM1 inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and to mitigate potential risks associated with this research chemical.

Personal Protective Equipment (PPE)

Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, a comprehensive and quantitative hazard assessment cannot be provided. However, based on standard laboratory practices for handling potent, biologically active small molecules, the following minimum Personal Protective Equipment (PPE) is strongly recommended at all times.

OperationRecommended PPE
Weighing and Aliquoting (Solid Form) - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant gloves (Nitrile, double-gloved)- Disposable lab coat with tight cuffs- Safety glasses with side shields or chemical splash goggles
Solution Preparation and Handling - Chemical fume hood- Chemical-resistant gloves (Nitrile)- Lab coat- Safety glasses with side shields or chemical splash goggles
Cell Culture and In Vitro Assays - Biosafety cabinet (Class II)- Chemical-resistant gloves (Nitrile)- Lab coat- Safety glasses
Animal Handling (In Vivo Studies) - Full-face respirator or PAPR with appropriate cartridges- Chemical-resistant gloves (Nitrile)- Disposable gown- Shoe covers- Safety glasses with side shields or chemical splash goggles
Waste Disposal - Chemical-resistant gloves (Nitrile)- Lab coat- Safety glasses with side shields or chemical splash goggles

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposing of this compound is critical to minimize exposure and prevent contamination.

Experimental Workflow for Safe Handling

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper) should be collected in a dedicated, clearly labeled, and sealed hazardous waste bag.

    • Empty vials that contained solid this compound should be triple-rinsed with a suitable solvent (e.g., DMSO, ethanol). The rinsate must be collected as liquid hazardous waste. The rinsed vial should then be disposed of as solid hazardous waste.

  • Liquid Waste:

    • All solutions containing this compound, including stock solutions, experimental media, and rinsates, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Emergency Response Logic

Emergency_Response_Logic cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation cluster_Ingestion Ingestion Exposure_Event Exposure Event Occurs Wash_Skin Immediately wash with soap and water for 15 minutes Exposure_Event->Wash_Skin Skin Flush_Eyes Flush eyes with eyewash for 15 minutes Exposure_Event->Flush_Eyes Eye Move_to_Fresh_Air Move to fresh air Exposure_Event->Move_to_Fresh_Air Inhalation Rinse_Mouth Rinse mouth with water Exposure_Event->Rinse_Mouth Ingestion Remove_Clothing Remove contaminated clothing Wash_Skin->Remove_Clothing Seek_Medical_Attention_Skin Seek medical attention Remove_Clothing->Seek_Medical_Attention_Skin Seek_Medical_Attention_Eye Seek immediate medical attention Flush_Eyes->Seek_Medical_Attention_Eye Seek_Medical_Attention_Inhalation Seek medical attention if symptoms develop Move_to_Fresh_Air->Seek_Medical_Attention_Inhalation Do_Not_Induce_Vomiting Do NOT induce vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Seek_Medical_Attention_Ingestion Seek immediate medical attention Do_Not_Induce_Vomiting->Seek_Medical_Attention_Ingestion

Caption: Immediate actions to take in case of accidental exposure to this compound.

Disclaimer: The information provided is based on general laboratory safety principles for handling potent compounds and is not a substitute for a formal risk assessment or the information that would be contained in a manufacturer-provided Safety Data Sheet (SDS). All laboratory personnel must be trained in the proper handling of hazardous chemicals and should consult their institution's safety policies and procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.